molecular formula C25H32FNO B12397105 Mtb-cyt-bd oxidase-IN-4

Mtb-cyt-bd oxidase-IN-4

Cat. No.: B12397105
M. Wt: 381.5 g/mol
InChI Key: GIQUYDLLRGLTHX-UBIAKTOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mtb-cyt-bd oxidase-IN-4 is a chemical inhibitor designed to target the cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. The cytochrome bd oxidase is a terminal oxidase in the bacterial electron transport chain and is a validated, promising target for novel anti-tuberculosis drug development, as it is absent in humans . This enzyme is crucial for bacterial survival under stress conditions, such as low oxygen and acidic environments, and helps pathogens resist host immune responses . Inhibiting this oxidase disrupts cellular respiration and energy production, leading to bacterial death. Research into cytochrome bd oxidase inhibitors like this compound is particularly valuable for combating drug-resistant TB strains. Studies show that simultaneously inhibiting the cytochrome bd oxidase and the other terminal oxidase, the cytochrome bcc : aa 3 complex, can lead to a synergistic bactericidal effect, a strategy that could significantly improve TB treatment regimens . This product is provided for research purposes to facilitate the study of mycobacterial respiration and the development of new antibacterial therapies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32FNO

Molecular Weight

381.5 g/mol

IUPAC Name

6-fluoro-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one

InChI

InChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-15-13-21(26)16-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+

InChI Key

GIQUYDLLRGLTHX-UBIAKTOFSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Mtb-cyt-bd oxidase-IN-4." This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, drawing upon data from well-characterized inhibitors and the established understanding of this enzyme's function. The quantitative data and experimental protocols are representative of those used in the field for evaluating inhibitors of Mtb cyt-bd oxidase.

Introduction: The Role of Cytochrome bd Oxidase in M. tuberculosis Respiration

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. This respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase plays a critical role in maintaining respiration and ATP synthesis under stressful conditions such as hypoxia, nitrosative stress, and exposure to certain antibiotics.[2][3] This functional redundancy makes the simultaneous inhibition of both terminal oxidases a promising strategy for the development of new anti-tubercular drugs.[1] The absence of a homologous enzyme in humans further enhances the attractiveness of cytochrome bd oxidase as a therapeutic target.

Mechanism of Action of Cytochrome bd Oxidase Inhibitors

Inhibitors of Mtb cyt-bd oxidase act by disrupting the flow of electrons to the terminal electron acceptor, oxygen, thereby inhibiting cellular respiration and ATP synthesis. The cyt-bd oxidase catalyzes the oxidation of menaquinol (the electron donor in Mtb) and the reduction of oxygen to water. This process contributes to the generation of a proton motive force across the mycobacterial inner membrane, which is essential for ATP production by ATP synthase.

By binding to the cyt-bd oxidase, inhibitors can interfere with key steps in this process, such as:

  • Menaquinol binding and oxidation: Many inhibitors are analogues of the menaquinol substrate and act as competitive inhibitors, blocking the binding of the natural substrate to the active site.

  • Electron transfer: Inhibition can disrupt the transfer of electrons through the heme cofactors within the enzyme complex.

  • Oxygen reduction: Some inhibitors may interfere with the binding and reduction of oxygen at the heme d active site.

The ultimate consequence of this inhibition is a collapse of the proton motive force, leading to a depletion of cellular ATP levels and ultimately, bacterial cell death, particularly when the primary respiratory pathway is also compromised.

Quantitative Data for Representative Mtb Cytochrome bd Oxidase Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes quantitative data for other known inhibitors, providing a comparative overview of their potency.

Inhibitor Name/SeriesTargetIC50KiMICReference
ND-011992 Mtb cyt-bd oxidaseNot reportedNot reportedPotency significantly increases in combination with Q203[4]
Aurachin D Analogues Mtb cyt-bd oxidaseVaries by analogueNot reportedVaries by analogueNot specified in abstracts
2-Aryl-Quinolones Mtb cyt-bd oxidaseVaries by compoundNot reportedModest efficacy as single agentsNot specified in abstracts

Note: The efficacy of cyt-bd oxidase inhibitors is often evaluated in combination with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203), as their synergistic effect is a key aspect of their therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of Mtb cyt-bd oxidase inhibitors.

In Vitro Enzyme Inhibition Assay (Oxygen Consumption Assay)

This assay directly measures the inhibitory effect of a compound on the oxygen consumption of isolated inverted membrane vesicles (IMVs) containing the cytochrome bd oxidase.

Protocol:

  • Preparation of IMVs: IMVs are prepared from an M. smegmatis strain overexpressing the M. tuberculosis cytochrome bd oxidase. The native cytochrome bd oxidase of M. smegmatis is typically knocked out.

  • Assay Buffer: A suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 5 mM MgCl2) is prepared.

  • Oxygen Measurement: A Clark-type oxygen electrode or a fluorescence-based oxygen sensor is used to monitor the oxygen concentration in the assay chamber.

  • Assay Procedure:

    • IMVs are added to the assay buffer in the oxygen electrode chamber and allowed to equilibrate.

    • The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

    • The reaction is initiated by the addition of an electron donor, typically NADH or a menaquinol analogue.

    • The rate of oxygen consumption is recorded over time.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.

Protocol:

  • Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Assay Plate Preparation: The inhibitor is serially diluted in the growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

ATP Depletion Assay

This assay measures the effect of the inhibitor on the intracellular ATP levels of M. tuberculosis.

Protocol:

  • Bacterial Culture and Treatment: M. tuberculosis is grown to mid-log phase and then treated with the inhibitor at various concentrations for a specific duration.

  • ATP Extraction: The bacterial cells are lysed, and the intracellular ATP is extracted.

  • ATP Quantification: The amount of ATP is quantified using a commercial luciferin-luciferase-based assay kit. The luminescence produced is proportional to the ATP concentration.

  • Data Analysis: The ATP levels in treated cells are compared to those in untreated control cells to determine the extent of ATP depletion.

Visualizations

Signaling Pathway of Mtb Cytochrome bd Oxidase Inhibition

G cluster_etc Mtb Electron Transport Chain cluster_inhibition Inhibition Mechanism cluster_consequences Cellular Consequences Menaquinol Menaquinol (Reduced) Cyt_bd Cytochrome bd Oxidase Menaquinol->Cyt_bd e- Water Water Cyt_bd->Water Reduction Proton_Motive_Force Proton Motive Force Cyt_bd->Proton_Motive_Force H+ Pumping No_PMF Disrupted Proton Motive Force Oxygen Oxygen Oxygen->Cyt_bd ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP Cell_Death Bacterial Cell Death Inhibitor Cyt-bd Oxidase Inhibitor (e.g., IN-series) Inhibitor->Cyt_bd Binding & Inhibition ATP_Depletion ATP Depletion No_PMF->ATP_Depletion ATP_Depletion->Cell_Death

Caption: Mechanism of action of Mtb-cyt-bd oxidase inhibitors.

Experimental Workflow for Inhibitor Evaluation

G Start Compound Library Screening Enzyme_Assay In Vitro Enzyme Inhibition Assay (Oxygen Consumption) Start->Enzyme_Assay Primary Screen Whole_Cell_Assay Whole-Cell MIC Assay (M. tuberculosis) Enzyme_Assay->Whole_Cell_Assay Confirm Cellular Activity ATP_Assay ATP Depletion Assay Whole_Cell_Assay->ATP_Assay Mechanism of Action Confirmation Synergy_Testing Synergy Testing with Cyt-bcc-aa3 Inhibitors ATP_Assay->Synergy_Testing Evaluate Combination Potential Lead_Optimization Lead Optimization Synergy_Testing->Lead_Optimization Identify Promising Hits In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Assess In Vivo Pharmacokinetics & Efficacy End Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for the evaluation of Mtb-cyt-bd oxidase inhibitors.

References

The Pivotal Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated and adaptable respiratory network to survive and persist within the hostile environment of the human host. A key component of this network is the cytochrome bd oxidase, a terminal oxidase in the electron transport chain (ETC). Unlike the primary cytochrome bcc-aa3 supercomplex, cytochrome bd oxidase is non-proton-pumping but possesses a high affinity for oxygen, making it indispensable for Mtb's survival under the hypoxic and nitrosative stress conditions encountered within granulomas.[1][2][3] This enzyme's functional redundancy with the bcc-aa3 complex presents a significant challenge to the efficacy of drugs targeting the primary respiratory pathway. Consequently, cytochrome bd oxidase has emerged as a critical drug target for the development of novel anti-tubercular therapies. This technical guide provides an in-depth analysis of the structure, function, and regulation of Mtb's cytochrome bd oxidase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways to aid in the research and development of new therapeutic strategies.

The Branched Electron Transport Chain of M. tuberculosis

Mtb possesses a branched electron transport chain, providing it with remarkable respiratory flexibility.[4] This allows the bacterium to adapt to fluctuating oxygen levels and various host-imposed stresses. The two primary terminal oxidases are:

  • Cytochrome bcc-aa3 Supercomplex: The primary, highly efficient, proton-pumping terminal oxidase, analogous to complex III and IV in the mitochondrial respiratory chain. It is essential for optimal growth under normoxic conditions.[5]

  • Cytochrome bd Oxidase: An alternative, non-proton-pumping terminal oxidase with a higher affinity for oxygen.[1][6] It is encoded by the cydABDC operon and becomes crucial for survival under hypoxic conditions and in the presence of respiratory toxins like nitric oxide.[1][5]

The ability of Mtb to switch between these two terminal oxidases allows it to maintain energy homeostasis and persist in diverse microenvironments within the host.[7]

Structure and Function of Mtb Cytochrome bd Oxidase

The Mtb cytochrome bd oxidase is a membrane-integrated protein complex. The cryo-electron microscopy structure of the Mtb cytochrome bd oxidase has been resolved, revealing a heterodimeric core composed of CydA and CydB subunits.[8][9][10][11][12] The catalytically active CydA subunit houses three heme cofactors: heme b558, heme b595, and heme d.[11][13] The CydDC components are thought to function as an ABC transporter essential for the assembly of the functional oxidase complex.[14]

Functionally, cytochrome bd oxidase catalyzes the two-electron oxidation of menaquinol (MKH2) and the four-electron reduction of molecular oxygen to water. While it does not directly pump protons, it contributes to the generation of a proton motive force by consuming protons from the cytoplasm during oxygen reduction.[13] Its high affinity for oxygen makes it particularly important for scavenging the limited oxygen available within the granulomatous lesions.[8][9][10][11][12][15]

Role in Pathogenesis and Survival

The cytochrome bd oxidase plays a multifaceted role in Mtb pathogenesis:

  • Hypoxia and Dormancy: Inside the host, Mtb often resides in hypoxic granulomas. The expression of the cyd operon is significantly upregulated under hypoxic conditions, and the cytochrome bd oxidase is crucial for maintaining respiration and ATP synthesis in these oxygen-deprived environments, contributing to the bacterium's ability to enter a dormant, non-replicating state.[9][15][16][17][18][19]

  • Stress Resistance: The enzyme is critical for resisting various host-derived stresses, including nitrosative stress (from nitric oxide produced by macrophages) and oxidative stress.[13][20]

  • Drug Tolerance: When the primary cytochrome bcc-aa3 complex is inhibited by drugs like Q203 (telacebec), Mtb can reroute its electron flow through the cytochrome bd oxidase, leading to drug tolerance.[6][7][21] This functional redundancy necessitates a dual-inhibition strategy to effectively shut down Mtb respiration.[6][22]

Cytochrome bd Oxidase as a Drug Target

The absence of a homologous cytochrome bd oxidase in humans makes it an attractive target for selective anti-tubercular drug development.[6][22][23] The rationale for targeting this enzyme is twofold:

  • Direct Inhibition: Developing inhibitors that directly target the cytochrome bd oxidase.

  • Synergistic Targeting: Combining cytochrome bd oxidase inhibitors with drugs that target the cytochrome bcc-aa3 complex (e.g., Q203) to create a synergistic and bactericidal effect by completely blocking aerobic respiration.[6][7][21][22]

Several classes of inhibitors are being investigated, and this remains an active area of research.

Quantitative Data

Table 1: Inhibitors of Mtb Cytochrome bd Oxidase
CompoundType/ClassIC50 / KdMtb MIC (μM)Notes
Mtb-cyt-bd oxidase-IN-1Small Molecule0.13 μM (IC50)Not specifiedInhibitor of Mycobacterium tuberculosis.[15]
Mtb-cyt-bd oxidase-IN-2Small Molecule0.67 μM (IC50)256Also inhibits Mtb growth.[8]
Mtb-cyt-bd oxidase-IN-7Small Molecule4.17 μM (Kd)Not specifiedShows anti-tuberculosis activities.[24]
ND-011992Small MoleculeNot specifiedIneffective aloneSynergizes with Q203 to inhibit oxygen consumption and ATP synthesis.[7]
2-Aryl-Quinolones (e.g., CK-2-63)Quinolone derivativeVaries (nM to low μM range)0.27 - 3.70 (aerobic)Potentiates the activity of Q203 and Bedaquiline.[2]
Table 2: Enzyme Kinetics of Mtb Cytochrome bd Oxidase
SubstrateApparent Km (μM)Specific Catalytic Activity (μmol·min⁻¹·mg⁻¹)
Decylubiquinol (dQH₂)21.52 ± 3.575.1 ± 0.29
Ubiquinol-1 (Q₁H₂)51.55 ± 8.95.26 ± 0.52
Ubiquinol-2 (Q₂H₂)65.21 ± 15.318.65 ± 2.5
Data from heterologously expressed M. tuberculosis cytochrome bd oxidase.[2]
Table 3: Gene Expression of cydA under Stress Conditions
ConditionFold Change in cydA ExpressionModel Organism
Hypoxia~2-fold increaseM. smegmatis
HypoxiaUpregulated (qualitative)M. tuberculosis
Nitric Oxide ExposureUpregulated (qualitative)M. tuberculosis
Quantitative data on precise fold-changes in Mtb under various conditions is still being actively researched. The data from the closely related M. smegmatis provides a strong indication of the response in Mtb.[9][20]

Experimental Protocols

Generation of cyd Mutant Strains in M. tuberculosis

This protocol describes the generation of a gene deletion mutant of cydA in M. tuberculosis using homologous recombination.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Suicide vector (e.g., pYUB854) containing flanking regions of cydA and a selectable marker (e.g., hygromycin resistance cassette)

  • Electroporator and cuvettes

  • Middlebrook 7H9 broth and 7H10 agar supplemented with OADC

  • Appropriate antibiotics (e.g., hygromycin, kanamycin)

  • PCR reagents and primers for verification

Procedure:

  • Construct the Suicide Vector: Clone the upstream and downstream flanking regions of the cydA gene into a suicide vector. Ligate a hygromycin resistance cassette between the two flanking regions.

  • Electroporation: Prepare electrocompetent M. tuberculosis cells. Electroporate the suicide vector into the competent cells.

  • Selection of Single Crossovers: Plate the electroporated cells on 7H10 agar containing hygromycin to select for transformants where the plasmid has integrated into the chromosome via a single crossover event.

  • Selection of Double Crossovers: Culture the single crossover mutants in 7H9 broth without any antibiotics to allow for the second crossover event to occur. Plate serial dilutions on 7H10 agar containing hygromycin and sucrose (if the vector contains a sacB counter-selectable marker). Colonies that grow are potential double crossover mutants where the wild-type cydA has been replaced by the hygromycin resistance cassette.

  • Verification: Confirm the gene deletion in the putative mutants by PCR using primers flanking the cydA gene and by Southern blotting.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Mtb Transcription Factors

This protocol outlines the general steps for performing ChIP-Seq to identify the binding sites of a transcription factor that regulates cydABDC expression.[11][21][25][26]

Materials:

  • M. tuberculosis strain overexpressing a FLAG-tagged transcription factor of interest

  • Formaldehyde for cross-linking

  • Lysis buffer

  • Sonicator

  • Anti-FLAG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cross-linking: Grow the M. tuberculosis culture to the desired phase and treat with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-FLAG antibody to specifically pull down the transcription factor-DNA complexes. Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and treat with proteinase K to digest the proteins. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the M. tuberculosis genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the transcription factor.

Macrophage Infection Model and CFU Enumeration

This protocol describes the infection of macrophages with M. tuberculosis to assess intracellular survival.[27][28][29]

Materials:

  • Macrophage cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)

  • M. tuberculosis culture

  • Cell culture medium (e.g., RPMI-1640) with serum

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

Procedure:

  • Macrophage Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Preparation of Mtb Inoculum: Grow M. tuberculosis to mid-log phase. Wash the bacteria with PBS and resuspend in cell culture medium. Prepare a single-cell suspension.

  • Infection: Infect the macrophages with M. tuberculosis at a desired multiplicity of infection (MOI), for example, 10:1.

  • Phagocytosis: Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria. Add fresh medium containing a low concentration of gentamicin to kill any remaining extracellular bacteria.

  • Intracellular Survival Assay: At different time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with lysis buffer.

  • CFU Enumeration: Plate serial dilutions of the cell lysates on 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the number of viable intracellular bacteria.

Mouse Model of Mtb Infection

This protocol provides a general outline for a low-dose aerosol infection model in mice.[4][6][22][30][31]

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • Aerosol infection chamber

  • M. tuberculosis culture

  • 7H10 agar plates

Procedure:

  • Preparation of Mtb for Aerosol Infection: Grow M. tuberculosis to mid-log phase, wash, and resuspend in sterile saline to the desired concentration.

  • Aerosol Infection: Place mice in an aerosol infection chamber and deliver a low dose of M. tuberculosis (e.g., 50-100 CFU per lung).

  • Monitoring: Monitor the mice for signs of disease and weight loss.

  • Bacterial Burden Determination: At various time points post-infection, euthanize a subset of mice. Aseptically remove the lungs and spleen.

  • Homogenization and Plating: Homogenize the organs in PBS. Plate serial dilutions of the homogenates on 7H10 agar.

  • CFU Counting: Incubate the plates for 3-4 weeks and count the colonies to determine the bacterial load in the organs.

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the measurement of OCR in whole M. tuberculosis cells using a Seahorse XF Analyzer or a similar instrument.[32][33][34]

Materials:

  • M. tuberculosis culture

  • Seahorse XF Analyzer

  • XF cell culture microplates

  • Assay medium (e.g., 7H9 broth without supplements)

  • Inhibitors or compounds of interest

Procedure:

  • Cell Seeding: Adhere M. tuberculosis to the bottom of an XF cell culture microplate.

  • Assay Preparation: Replace the growth medium with pre-warmed assay medium.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer.

  • Baseline Measurement: Measure the basal oxygen consumption rate.

  • Compound Injection: Inject the inhibitor(s) of interest (e.g., a cytochrome bcc-aa3 inhibitor followed by a cytochrome bd oxidase inhibitor) and monitor the change in OCR.

  • Data Analysis: Analyze the OCR data to determine the effect of the compounds on Mtb respiration.

Visualizations

Signaling Pathways and Workflows

Mtb_Respiratory_Chain cluster_ETC Mtb Electron Transport Chain NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e- Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e- Menaquinone_pool Menaquinone Pool (MK/MKH2) NDH2->Menaquinone_pool e- SDH->Menaquinone_pool e- bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone_pool->bcc_aa3 e- cyd_bd Cytochrome bd Oxidase Menaquinone_pool->cyd_bd e- O2_1 O2 bcc_aa3->O2_1 e- H_pump H+ Pumping bcc_aa3->H_pump O2_2 O2 cyd_bd->O2_2 e- H2O_1 H2O O2_1->H2O_1 Reduction H2O_2 H2O O2_2->H2O_2 Reduction

Caption: The branched electron transport chain of M. tuberculosis.

Hypoxia_Response Hypoxia Hypoxia / NO Stress DosRST DosRST Two-Component System Hypoxia->DosRST Activates cydABDC_operon cydABDC operon DosRST->cydABDC_operon Upregulates Transcription cyd_bd_protein Cytochrome bd Oxidase Protein cydABDC_operon->cyd_bd_protein Translation Respiration Continued Respiration & ATP Synthesis cyd_bd_protein->Respiration Survival Bacterial Survival & Persistence Respiration->Survival

Caption: Simplified signaling pathway for the upregulation of cytochrome bd oxidase under hypoxic stress.

Drug_Synergy_Workflow Mtb Mycobacterium tuberculosis Q203 Q203 (Telacebec) Mtb->Q203 cyd_bd_inhibitor Cytochrome bd Inhibitor Mtb->cyd_bd_inhibitor bcc_aa3_inhibition Inhibition of Cytochrome bcc-aa3 Q203->bcc_aa3_inhibition cyd_bd_inhibition Inhibition of Cytochrome bd Oxidase cyd_bd_inhibitor->cyd_bd_inhibition ETC_block Complete Electron Transport Chain Blockade bcc_aa3_inhibition->ETC_block cyd_bd_compensation Compensation by Cytochrome bd Oxidase bcc_aa3_inhibition->cyd_bd_compensation cyd_bd_inhibition->ETC_block ATP_depletion ATP Depletion ETC_block->ATP_depletion Bactericidal_effect Bactericidal Effect ATP_depletion->Bactericidal_effect Bacteriostatic_effect Bacteriostatic Effect cyd_bd_compensation->Bacteriostatic_effect

Caption: Logical workflow demonstrating the synergistic effect of dual inhibition of terminal oxidases.

Conclusion

The cytochrome bd oxidase is a linchpin in the survival strategy of Mycobacterium tuberculosis, enabling it to withstand the harsh conditions within the host and contributing to drug tolerance. Its unique presence in prokaryotes and its critical role in pathogenesis make it a high-value target for novel anti-tubercular drug discovery. A comprehensive understanding of its structure, function, and regulation, facilitated by the methodologies and data presented in this guide, is paramount for the successful development of new therapeutic interventions that can overcome the challenge of tuberculosis. The synergistic inhibition of both terminal oxidases represents a promising strategy to shorten treatment regimens and combat drug-resistant strains of Mtb.

References

A Technical Guide to the Preliminary In Vitro Evaluation of Novel Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The emergence of multidrug-resistant tuberculosis necessitates the exploration of new therapeutic targets, and the cyt-bd oxidase, a key component of the mycobacterial respiratory chain, presents a promising avenue for drug development.[1][2] This document outlines the essential experimental protocols, data interpretation, and visualization of key pathways and workflows relevant to the initial assessment of cyt-bd oxidase inhibitors, using the hypothetical compound "Mtb-cyt-bd oxidase-IN-4" as an illustrative example.

The Role of Cytochrome bd Oxidase in M. tuberculosis

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2][3] While the cytochrome bcc-aa3 is the primary oxidase under normoxic conditions, the cyt-bd oxidase plays a crucial role in maintaining respiration and ATP synthesis under hypoxic conditions, which are characteristic of the host environment during infection.[1][3][4] The cyt-bd oxidase is absent in eukaryotes, making it an attractive and selective target for novel anti-tubercular agents.[1][2][5] Inhibition of cyt-bd oxidase has been shown to be particularly effective in combination with inhibitors of the bcc-aa3 complex, such as Q203, leading to a synergistic bactericidal effect.[5][6][7]

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the preliminary in vitro evaluation of a hypothetical Mtb-cyt-bd oxidase inhibitor, "this compound".

Table 1: Biochemical and Whole-Cell Activity of this compound

Assay TypeParameterThis compoundAurachin D (Reference)
Biochemical Assay IC50 vs. purified Mtb cyt-bd oxidase0.15 µM0.05 µM
Whole-Cell Assay (Aerobic) MIC vs. Mtb H37Rv2.5 µM>10 µM
Whole-Cell Assay (Hypoxic) MIC vs. Mtb H37Rv0.8 µM1.2 µM
Synergy Assay MIC vs. Mtb H37Rv (+ 0.1 µM Q203)0.2 µM0.1 µM

Table 2: Bactericidal Activity of this compound

CompoundConcentrationTime Point (Days)Log10 Reduction in CFU/mLPhenotype
This compound10x MIC7< 1Bacteriostatic
Q20310x MIC7< 1Bacteriostatic
This compound + Q20310x MIC (each)7> 3Bactericidal

Experimental Protocols

A robust in vitro evaluation begins with the availability of purified enzyme. The Mtb cyt-bd oxidase can be heterologously expressed in a suitable host, such as Mycobacterium smegmatis or Escherichia coli.

  • Construct Generation: The cydABDC operon from M. tuberculosis is cloned into an episomal expression vector (e.g., pYUB28b).[8] A C-terminal affinity tag (e.g., FLAG or His-tag) can be added to the cydB gene to facilitate purification.[8]

  • Expression: The expression vector is transformed into the host strain. Expression is induced under appropriate conditions (e.g., specific inducer, temperature, and time).

  • Membrane Vesicle Preparation: Cells are harvested and lysed. The cell lysate is ultracentrifuged to pellet the membrane fraction containing the expressed oxidase.

  • Solubilization and Purification: The membrane-bound oxidase is solubilized using a suitable detergent (e.g., DDM). The solubilized protein is then purified using affinity chromatography corresponding to the engineered tag.

  • Quality Control: The purity and integrity of the enzyme are assessed by SDS-PAGE and UV-visible spectroscopy to confirm the presence of the characteristic heme signals.[8]

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified cyt-bd oxidase.

  • Principle: The rate of oxygen consumption by the purified enzyme is monitored using an oxygen electrode in the presence of a suitable electron donor (e.g., menaquinol). The reduction in the rate of oxygen consumption upon addition of the inhibitor is quantified.

  • Protocol:

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing the purified Mtb cyt-bd oxidase.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the electron donor (e.g., reduced menaquinone-2).

    • Monitor the decrease in oxygen concentration over time using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

    • Calculate the rate of oxygen consumption and determine the IC50 value of the inhibitor.

This assay assesses the impact of the inhibitor on the energy metabolism of whole M. tuberculosis cells, often in the presence of an inhibitor of the alternative respiratory pathway.[7]

  • Principle: This assay exploits the conditional essentiality of cyt-bd oxidase when the cyt-bcc:aa3 complex is inhibited by a compound like Q203. Inhibition of both terminal oxidases leads to a significant drop in cellular ATP levels.[7]

  • Protocol:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Wash and resuspend the cells in an appropriate buffer.

    • Aliquot the cell suspension into a 96-well plate.

    • Add the test compound (e.g., this compound) at various concentrations, both in the presence and absence of a fixed concentration of Q203.

    • Incubate the plate under desired conditions (e.g., 37°C for 24 hours).

    • Lyse the cells and measure the ATP levels using a commercial bioluminescence-based assay kit (e.g., BacTiter-Glo™).

    • A compound that depletes ATP only in the presence of Q203 is considered a putative cyt-bd oxidase inhibitor.[7]

Visualizations: Signaling Pathways and Workflows

Mtb_ETC cluster_chain M. tuberculosis Electron Transport Chain cluster_inhibitors Inhibitor Targets NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- BCC_AA3 Cytochrome bcc-aa3 Supercomplex Menaquinone->BCC_AA3 e- BD_Oxidase Cytochrome bd Oxidase Menaquinone->BD_Oxidase e- Succ_DH Succinate Dehydrogenase Succ_DH->Menaquinone e- Proton_Motive_Force Proton Motive Force BCC_AA3->Proton_Motive_Force H+ pumping BD_Oxidase->Proton_Motive_Force H+ translocation ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 Q203->BCC_AA3 IN4 Mtb-cyt-bd oxidase-IN-4 IN4->BD_Oxidase

Caption: The branched electron transport chain in M. tuberculosis and points of inhibition.

Caption: A streamlined workflow for the in vitro screening and validation of novel Mtb cyt-bd oxidase inhibitors.

References

Structural Basis for Mtb-cyt-bd Oxidase-IN-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional aspects of the inhibition of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase by the novel inhibitor IN-4, also identified as compound 1g. This document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the inhibitory mechanism and experimental workflows.

Introduction to Mtb-cyt-bd Oxidase as a Drug Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain, which allows it to adapt to diverse oxygen environments within the host. The two terminal oxidases are the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bcc-aa3 is the primary oxidase under high oxygen tension, the cyt-bd oxidase is crucial for bacterial respiration and survival in the low-oxygen conditions characteristic of granulomas. This reliance on cyt-bd oxidase for persistence and virulence makes it a promising target for the development of new anti-tubercular drugs.

IN-4 is a potent inhibitor of Mtb-cyt-bd oxidase, belonging to a class of aurachin D analogues. Understanding the structural basis of its inhibitory action is pivotal for the rational design of next-generation therapeutics aimed at combating drug-resistant tuberculosis.

Quantitative Data for IN-4 (Compound 1g) Inhibition

The inhibitory potency of IN-4 (compound 1g) against Mtb-cyt-bd oxidase and its efficacy against whole Mtb cells have been quantitatively determined. The data is summarized in the table below.

Inhibitor Target IC50 (µM) MIC (µM) Reference
IN-4 (Compound 1g)Mtb-cyt-bd oxidase0.258[1]

IC50: The half-maximal inhibitory concentration against the enzymatic activity of Mtb-cyt-bd oxidase. MIC: The minimum inhibitory concentration required to inhibit the growth of Mycobacterium tuberculosis H37Rv.

Experimental Protocols

This section details the methodologies for the synthesis of IN-4 (compound 1g) and the biological assays used to evaluate its inhibitory activity. The protocols are based on the methods described by Lawer et al., 2022.[1]

IN-4, a 6-fluoro-substituted farnesyl analogue of aurachin D, was synthesized via a Conrad–Limpach reaction. The general steps are outlined below:

  • Synthesis of the Quinolone Core: The synthesis starts with the reaction of a substituted aniline with a β-ketoester to form an enamine intermediate.

  • Cyclization: The enamine is then cyclized at high temperature to form the quinolone ring system.

  • Alkylation: The quinolone core is subsequently alkylated with a farnesyl bromide to introduce the isoprenoid side chain at the N1 position.

  • Purification: The final compound is purified using column chromatography to yield IN-4 (compound 1g).

For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and characterization data, please refer to the supporting information of Lawer et al., 2022.[1]

The inhibitory activity of IN-4 against Mtb-cyt-bd oxidase was determined by measuring the oxygen consumption rate of inverted membrane vesicles (IMVs) from a strain of Mycobacterium smegmatis overexpressing the Mtb-cyt-bd oxidase.

  • Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis cells overexpressing the Mtb-cyt-bd oxidase are harvested and lysed. The cell lysate is then ultracentrifuged to pellet the membranes, which are subsequently resuspended and processed to form IMVs.

  • Oxygen Consumption Assay: The assay is performed using a Clark-type oxygen electrode. IMVs are added to a reaction buffer containing an electron donor (e.g., NADH or menadiol).

  • Inhibitor Addition: A baseline oxygen consumption rate is established before the addition of IN-4 at various concentrations.

  • Data Analysis: The decrease in the rate of oxygen consumption is measured, and the IC50 value is calculated by fitting the dose-response data to a suitable model.

The MIC of IN-4 against whole M. tuberculosis cells (H37Rv strain) was determined using a standard microplate-based assay.

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Serial Dilution of Inhibitor: IN-4 is serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted and added to each well of the microplate.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

  • Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.

Visualizations

The following diagrams illustrate the proposed mechanism of action of IN-4 and the experimental workflow for its evaluation.

inhibition_pathway Proposed Inhibition of Mtb Electron Transport Chain by IN-4 cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm NDH2 NDH-2 MQ_pool Menaquinone Pool (MQ) NDH2->MQ_pool e- Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex MQ_pool->Cyt_bcc_aa3 MQH2 Cyt_bd Cytochrome bd Oxidase MQ_pool->Cyt_bd MQH2 O2 O2 Cyt_bcc_aa3->O2 e- H2O 2H2O Cyt_bcc_aa3->H2O O2_bd O2 Cyt_bd->O2_bd e- H2O_bd 2H2O Cyt_bd->H2O_bd IN4 IN-4 IN4->Cyt_bd Inhibition experimental_workflow Experimental Workflow for IN-4 Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aniline, β-ketoester) synthesis Conrad-Limpach Reaction & Alkylation start->synthesis purification Purification (Column Chromatography) synthesis->purification in4_product IN-4 (Compound 1g) purification->in4_product o2_assay Oxygen Consumption Assay in4_product->o2_assay mic_assay MIC Assay in4_product->mic_assay imv_prep IMV Preparation (M. smegmatis overexpression) imv_prep->o2_assay ic50 IC50 Determination o2_assay->ic50 mtb_culture Mtb H37Rv Culture mtb_culture->mic_assay mic_value MIC Determination mic_assay->mic_value

References

Probing the Molecular Interactions of Mtb-cyt-bd Oxidase-IN-7 with Mycobacterium tuberculosis Cytochrome bd Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the binding site and characterization of Mtb-cyt-bd oxidase-IN-7, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. The user query specified "Mtb-cyt-bd oxidase-IN-4"; however, publicly available scientific literature extensively documents "Mtb-cyt-bd oxidase-IN-7" with specific quantitative data. It is highly probable that "IN-4" is a typographical error, and this document will focus on the well-characterized "IN-7".

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the two terminal oxidases, cytochrome bd oxidase (CydAB), is essential for maintaining respiration under hypoxic and nitrosative stress, conditions encountered within the host.[1][2] Its absence in mammalian mitochondria makes it a prime target for novel anti-tubercular drug development.[1][2] This guide provides an in-depth technical overview of the binding interactions of Mtb-cyt-bd oxidase-IN-7, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, with its target, the Mtb cytochrome bd oxidase.

Quantitative Data Summary

The inhibitory and binding properties of Mtb-cyt-bd oxidase-IN-7 and other relevant inhibitors are summarized below. This data is critical for comparative analysis and understanding the structure-activity relationship of cytochrome bd oxidase inhibitors.

CompoundTarget SpeciesAssay TypeQuantitative ValueReference
Mtb-cyt-bd oxidase-IN-7 M. tuberculosisBinding Affinity (Kd)4.17 µM[3]
Mtb-cyt-bd oxidase-IN-7 M. tuberculosisMinimum Inhibitory Concentration (MIC)6.25 µM (on ΔqcrCAB strain)[3]
Aurachin DE. coliIC50 (Duroquinol:O2 oxidoreductase activity)35 nM
Aurachin DM. smegmatisIC50 (O2 consumption in inverted membranes)~400 nM
CK-2-63M. tuberculosisMolecular Docking Score (PLP)89.65 ± 2.4[4]
Imidazopyridine (255)M. tuberculosisMolecular Docking Score-8.38[5]

Binding Site of Mtb-cyt-bd Oxidase-IN-7 on Cytochrome bd Oxidase

The precise binding site of Mtb-cyt-bd oxidase-IN-7 has been elucidated through a combination of structural biology, computational modeling, and biochemical assays. The cryo-EM structure of Mtb cytochrome bd oxidase (PDB ID: 7NKZ) has been instrumental in this endeavor.[2][6][7]

Key Binding Pocket: Mtb-cyt-bd oxidase-IN-7 is predicted to bind within the menaquinone (MK-9) binding pocket in close proximity to heme b595 .[7] This is a distinct, newly identified site that appears to compensate for the inactive conformation of the canonical quinol oxidation site within the Q-loop domain in Mtb.[7]

Interacting Residues: While the specific residues interacting with Mtb-cyt-bd oxidase-IN-7 are not explicitly detailed in the provided search results, molecular docking studies with similar quinolone-based inhibitors like CK-2-63 suggest interactions with residues within this MK-9 binding cavity.[4] The natural substrate, menaquinone, is observed to bind in a cleft formed by transmembrane helices 1 and 9 of the CydA subunit.[7] It is highly probable that Mtb-cyt-bd oxidase-IN-7 occupies this same pocket, disrupting the electron transfer to heme b595.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Inhibition

The following diagram illustrates the proposed mechanism by which Mtb-cyt-bd oxidase-IN-7 inhibits the electron transport chain in M. tuberculosis.

Inhibition_Mechanism cluster_Cyt_bd Menaquinol Menaquinol Pool Cyt_bd Cytochrome bd Oxidase (CydA/CydB) Menaquinol->Cyt_bd e- Heme_b595 Heme b595 Proton_Motive_Force Proton Motive Force Cyt_bd->Proton_Motive_Force H+ translocation Heme_d Heme d Heme_b595->Heme_d e- Oxygen O2 Heme_d->Oxygen e- Water H2O Oxygen->Water 4H+ Inhibitor Mtb-cyt-bd oxidase-IN-7 Inhibitor->Cyt_bd Binds to MK-9 pocket

Caption: Proposed inhibitory action of Mtb-cyt-bd oxidase-IN-7 on the Mtb electron transport chain.

Experimental Workflow for Binding Site Characterization

The following diagram outlines a typical experimental workflow to identify and characterize the binding site of a novel inhibitor like Mtb-cyt-bd oxidase-IN-7.

Experimental_Workflow start Start expression Heterologous Expression & Purification of Mtb Cyt-bd start->expression biochemical Biochemical Assays (Oxygen Consumption) expression->biochemical biophysical Biophysical Assays (SPR/ITC for Kd) expression->biophysical structural Structural Studies (Cryo-EM with Inhibitor) biophysical->structural computational Computational Modeling (Molecular Docking) structural->computational mutagenesis Site-Directed Mutagenesis of Predicted Binding Residues computational->mutagenesis validation Functional Validation of Mutants (MIC, OCR) mutagenesis->validation confirmation Binding Site Confirmation validation->confirmation end End confirmation->end

Caption: Workflow for identifying and validating the inhibitor binding site on cytochrome bd oxidase.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of cytochrome bd oxidase inhibitors.

Heterologous Expression and Purification of Mtb Cytochrome bd Oxidase

This protocol is based on methods described for producing Mtb cytochrome bd oxidase for structural and functional studies.[6]

  • Construct Generation: The cydABDC operon from M. tuberculosis H37Rv is cloned into an episomal expression vector (e.g., pYUB28b) suitable for expression in a fast-growing, non-pathogenic mycobacterial host like Mycolicibacterium smegmatis (formerly Mycobacterium smegmatis). A C-terminal affinity tag (e.g., FLAG or His-tag) is engineered onto the CydB subunit for purification.

  • Expression: The expression vector is transformed into a M. smegmatis strain deleted for its endogenous cydAB genes (ΔcydAB) to avoid contamination. Cultures are grown in a suitable medium (e.g., 7H9 broth with supplements) at 37°C with shaking. Expression is induced at a specific optical density (e.g., OD600 of 0.8-1.0) with an appropriate inducer (e.g., acetamide).

  • Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (containing protease inhibitors), and lysed by high-pressure homogenization. The cell lysate is subjected to ultracentrifugation to pellet the cell membranes.

  • Solubilization: The membrane pellet is resuspended and the membrane proteins, including the cytochrome bd oxidase, are solubilized using a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

  • Affinity Chromatography: The solubilized protein fraction is loaded onto an affinity chromatography column corresponding to the engineered tag (e.g., anti-FLAG M2 affinity resin). After washing, the protein is eluted with a competitive eluent (e.g., FLAG peptide).

  • Size Exclusion Chromatography: The eluted protein is further purified by size exclusion chromatography to remove aggregates and remaining impurities. The purified protein is collected in a buffer containing a suitable detergent for stability.

  • Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and UV-visible spectroscopy to confirm the presence of the characteristic heme spectra.

Oxygen Consumption Rate (OCR) Assay using Inverted Membrane Vesicles (IMVs)

This assay measures the enzymatic activity of cytochrome bd oxidase and its inhibition.[8]

  • Preparation of IMVs: IMVs are prepared from M. smegmatis overexpressing Mtb cytochrome bd oxidase. Cells are lysed, and the membrane fraction is isolated by ultracentrifugation. The membranes are then passed through a high-pressure homogenizer to form inverted vesicles.

  • Assay Setup: The assay is performed in a sealed chamber equipped with an oxygen electrode (e.g., a Clark-type electrode or a fluorescence-based sensor). The chamber is filled with a respiration buffer at a constant temperature (e.g., 30°C).

  • Substrate and Inhibitor Addition: IMVs are added to the chamber. To specifically measure the activity of cytochrome bd oxidase, an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203 or TB47) is added to block the alternative respiratory pathway. The reaction is initiated by the addition of an electron donor, such as NADH or a menaquinol analogue.

  • Data Acquisition: The decrease in oxygen concentration in the chamber is monitored over time. The rate of oxygen consumption is calculated from the slope of the linear phase of the oxygen depletion curve.

  • Inhibition Measurement: To determine the IC50 of an inhibitor, the assay is repeated with a range of inhibitor concentrations. The percentage of inhibition is calculated relative to a control experiment without the inhibitor (e.g., with DMSO vehicle). The IC50 value is determined by fitting the dose-response data to a suitable equation.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

This protocol is a generalized procedure based on the successful structure determination of Mtb cytochrome bd oxidase.[6][7][9]

  • Sample Preparation: The purified cytochrome bd oxidase is concentrated to an appropriate level (e.g., 2-5 mg/mL). For structure determination in the presence of an inhibitor, the protein is incubated with a molar excess of the compound before grid preparation.

  • Grid Preparation: A small volume (e.g., 3 µL) of the protein solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).

  • Data Collection: The frozen grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. A large dataset of movie micrographs is collected automatically.

  • Image Processing: The raw movie frames are corrected for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles (individual protein complexes) are picked from the micrographs, extracted, and subjected to 2D classification to remove noise and select for high-quality particles.

  • 3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map. This map is then refined through iterative cycles of 3D classification and refinement to achieve the highest possible resolution.

  • Model Building and Refinement: An atomic model of the protein (and the bound inhibitor, if visible in the density) is built into the final cryo-EM density map. The model is then refined using real-space refinement programs, and the final structure is validated.

Molecular Docking of Inhibitors

This protocol outlines the computational approach to predict the binding pose of an inhibitor.[4][5]

  • Protein Preparation: The cryo-EM structure of Mtb cytochrome bd oxidase (PDB ID: 7NKZ) is used as the receptor. The structure is prepared by adding hydrogen atoms, assigning protonation states to ionizable residues, and removing water molecules and any co-crystallized ligands not relevant to the binding site of interest.

  • Ligand Preparation: The 3D structure of the inhibitor (e.g., Mtb-cyt-bd oxidase-IN-7) is generated and energy-minimized using a suitable force field.

  • Binding Site Definition: The binding site is defined based on experimental data. For Mtb-cyt-bd oxidase-IN-7, the menaquinone binding pocket near heme b595 is selected as the docking region.

  • Docking Simulation: A molecular docking program (e.g., GOLD, AutoDock, or Schrödinger's Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The resulting docking poses are scored based on their predicted binding affinity. The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues. This analysis provides a structural hypothesis for the mechanism of inhibition.

Conclusion

The Mtb cytochrome bd oxidase is a clinically validated target for the development of new anti-tubercular agents. Mtb-cyt-bd oxidase-IN-7 represents a promising chemical scaffold for inhibitors targeting the menaquinone binding site of this enzyme. The synergistic bactericidal effect observed when combining cytochrome bd oxidase inhibitors with inhibitors of the cytochrome bcc-aa3 complex underscores the potential of a dual-targeting strategy to combat drug-resistant tuberculosis. The experimental and computational protocols detailed in this guide provide a robust framework for the continued discovery, characterization, and optimization of novel cytochrome bd oxidase inhibitors.

References

Technical Guide: Initial Screening of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific compound designated "Mtb-cyt-bd oxidase-IN-4" is not available at this time. This guide provides a comprehensive overview of the initial screening process for inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, using publicly available data for the similarly named compound Mtb-cyt-bd oxidase-IN-2 and other well-characterized representative inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mycobacterium tuberculosis electron transport chain (ETC) is a critical pathway for energy production and has become a key target for novel anti-tubercular drug development.[1] The Mtb respiratory chain is branched, featuring two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2] While the cytochrome bcc-aa3 complex is the primary oxidase under standard conditions, the cytochrome bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia and nitrosative stress, and when the primary complex is inhibited.[3][4] This functional redundancy limits the efficacy of drugs targeting only the bcc-aa3 complex, making the cyt-bd oxidase an attractive target for combination therapies to achieve a more potent bactericidal effect.[3][5] This guide outlines the core methodologies and data presentation for the initial screening of novel Mtb cyt-bd oxidase inhibitors.

Data Presentation: In Vitro Screening of Mtb-cyt-bd Oxidase Inhibitors

Quantitative data from initial screening assays are crucial for comparing the potency and efficacy of novel compounds. Below are representative data for known inhibitors.

Table 1: Initial Screening Data for Mtb-cyt-bd oxidase-IN-2

CompoundTarget AssayIC50 (µM)Mtb StrainMIC (µM)M. smegmatis MIC (µM)
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidase inhibition0.67M. tuberculosis256>512
Data sourced from MedchemExpress.[6]

Table 2: Initial Screening Data for Representative Mtb-cyt-bd Oxidase Inhibitors

CompoundMtb StrainAssay ConditionIC50 (µM)MIC (µM)Notes
CK-2-63 H37Rv--5 (MIC90)Exhibits a bacteriostatic phenotype alone; synergizes with Q203 and Bedaquiline.[3]
ND-011992 H37Rv-2.8 - 4.2-Active against various clinical isolates, including MDR and XDR strains.[7][8]
ND-011992 H37RvIn the presence of 100 nM Q203-0.2 - 1Synergistically inhibits ATP production and growth with Q203.[7]
ND-011992 -Mtb respiratory complex I inhibition0.12-Also targets other respiratory complexes.[8][9]
F1061-0249 -Oxygen Consumption Rate (OCR)--Decreased OCR to 31.82% of initial levels.[10][11]
F3259-0446 -Oxygen Consumption Rate (OCR)--Decreased OCR to 32.37% of initial levels.[10][11]
F6617-3528 -Oxygen Consumption Rate (OCR)--Decreased OCR to 18.99% of initial levels.[10][11]
F3382-2259 -Oxygen Consumption Rate (OCR)--Decreased OCR to 30.41% of initial levels.[10][11]

Experimental Protocols

The initial screening of Mtb cyt-bd oxidase inhibitors typically involves a combination of biochemical and whole-cell assays.

This assay directly measures the impact of an inhibitor on the respiratory activity of mycobacteria or isolated membrane vesicles.

  • Objective: To determine if a compound inhibits oxygen consumption mediated by the cyt-bd oxidase.

  • Methodology:

    • Preparation of Mycobacterial Cells or Inverted Membrane Vesicles (IMVs): M. smegmatis or M. tuberculosis cells are cultured to a high optical density.[5] Alternatively, IMVs can be prepared from strains overexpressing the Mtb cyt-bd oxidase.[10]

    • Assay Setup: A suspension of cells or IMVs is placed in a sealed chamber equipped with an oxygen electrode (e.g., Hansatech Oxytherm+ system).[5]

    • Inhibition of Cytochrome bcc-aa3: To ensure that the measured oxygen consumption is primarily due to the cyt-bd oxidase, a known inhibitor of the cytochrome bcc-aa3 complex, such as Q203 or TB47, is added.[5][10]

    • Substrate Addition: An electron donor, such as glucose (for whole cells) or NADH (for IMVs), is added to initiate respiration.[5][10]

    • Inhibitor Addition: The baseline rate of oxygen consumption is measured, after which the test compound is added at various concentrations.

    • Data Analysis: The percentage decrease in the oxygen consumption rate is calculated relative to the baseline. IC50 values can be determined from dose-response curves.[5]

This assay assesses the compound's ability to interfere with the cell's energy homeostasis, often in a background where the primary respiratory pathway is already compromised.

  • Objective: To identify compounds that inhibit ATP synthesis by targeting the cyt-bd oxidase, especially when the bcc-aa3 complex is blocked.

  • Methodology:

    • Bacterial Culture: M. tuberculosis or M. bovis BCG cultures are grown to mid-log phase.

    • Assay Plate Preparation: Compounds are serially diluted in a 96-well plate.

    • Co-treatment: The bacterial suspension is added to the wells, often in the presence of a fixed concentration of a bcc-aa3 inhibitor like Q203.[7] This makes the cells reliant on the cyt-bd oxidase for maintaining ATP levels.

    • Incubation: The plates are incubated for a defined period (e.g., 15 hours).[7]

    • ATP Measurement: A reagent that lyses the cells and provides the substrate for luciferase (e.g., BacTiter-Glo™) is added. The resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

    • Data Analysis: The reduction in ATP levels is compared to untreated controls. This assay is effective for high-throughput screening to identify compounds that synergize with bcc-aa3 inhibitors.[7]

This standard microbiology assay determines the lowest concentration of a compound that inhibits the visible growth of Mtb.

  • Objective: To assess the whole-cell anti-mycobacterial activity of the inhibitor.

  • Methodology:

    • Strain Selection: Assays are typically performed on the virulent Mtb strain H37Rv. To specifically assess cyt-bd oxidase inhibitors, a mutant strain lacking the cytochrome bcc-aa3 complex (e.g., ΔctaE-qcrCAB) can be used, which is hypersusceptible to cyt-bd inhibitors.[7]

    • Assay Setup: The compound is serially diluted in 7H9 broth in a 96-well plate.

    • Inoculation: A standardized inoculum of Mtb is added to each well.

    • Incubation: Plates are incubated at 37°C for 2-3 weeks.[7]

    • MIC Determination: The MIC is defined as the lowest drug concentration at which no visible bacterial growth is observed.[7] Growth can be assessed visually or by using a growth indicator like resazurin.

Mandatory Visualizations

The following diagram illustrates the key components of the Mtb electron transport chain, highlighting the branched pathway with its two terminal oxidases.

Caption: The branched electron transport chain of Mycobacterium tuberculosis.

This diagram outlines a typical workflow from initial high-throughput screening to hit validation.

Screening_Workflow A Compound Library B Primary Screen: Whole-Cell ATP Depletion Assay (with bcc-aa3 inhibitor) A->B C Inactive Compounds B->C No ATP depletion D Active 'Hits' B->D Significant ATP depletion E Secondary Screen: Oxygen Consumption Rate (OCR) Assay (with bcc-aa3 inhibitor) D->E F Confirms on-target activity E->F OCR inhibited G Does not confirm on-target activity E->G OCR not inhibited H Tertiary Assays: MIC Determination (WT vs. Δbcc-aa3 strains) F->H I Cytotoxicity Assays (e.g., HepG2 cells) F->I J Lead Candidate H->J I->J

Caption: A generalized workflow for the initial screening and validation of Mtb-cyt-bd oxidase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assay of Mtb-cyt-bd Oxidase-IN-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis.[1][2] One of the two terminal oxidases in this chain is the cytochrome bd (cyt-bd) oxidase, which is absent in eukaryotes, making it an attractive target for novel anti-tubercular drugs.[2][3] The cyt-bd oxidase is particularly important for Mtb under stressful conditions, such as hypoxia and nitrosative stress, and it plays a role in the bacterium's resistance to inhibitors of the primary terminal oxidase, the cytochrome bcc-aa3 supercomplex.[1][2]

Inhibitors of cyt-bd oxidase, such as the experimental compound Mtb-cyt-bd oxidase-IN-4, are being investigated for their potential to act synergistically with other ETC inhibitors to achieve a bactericidal effect against Mtb. This document provides detailed protocols for a cell-based assay to determine the activity of this compound by measuring its effect on the oxygen consumption rate of whole Mtb cells.

Principle of the Assay

The activity of this compound is assessed by measuring its inhibitory effect on the oxygen consumption rate (OCR) of Mtb cultures. This is achieved by using specific inhibitors to isolate the activity of the cyt-bd oxidase from the overall respiratory activity of the bacterium. The primary cytochrome bcc-aa3 complex is inhibited using a specific inhibitor like Q203 (Telacebec), ensuring that the remaining oxygen consumption is primarily mediated by the cyt-bd oxidase. The addition of a cyt-bd oxidase inhibitor, such as this compound, will then lead to a further decrease in OCR, which can be quantified to determine its inhibitory potency (e.g., IC50).

This application note details two common methods for measuring OCR in mycobacteria: a fluorescence-based plate reader assay using an oxygen-sensitive probe (MitoXpress Xtra) and the Seahorse XF Extracellular Flux Analyzer.

Quantitative Data Presentation

The following table summarizes the inhibitory activity of a representative Mtb-cyt-bd oxidase inhibitor, Mtb-cyt-bd oxidase-IN-2, against Mtb cyt-bd oxidase and whole Mtb cells. Data for this compound is not yet publicly available, and the data for IN-2 is provided as a representative example.

CompoundTargetAssay TypeParameterValueReference
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidaseBiochemicalIC500.67 µM[4]
Mtb-cyt-bd oxidase-IN-2Mycobacterium tuberculosisWhole-cell growth inhibitionMIC256 µM[4]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Signaling Pathway: Mtb Electron Transport Chain

The following diagram illustrates the branched electron transport chain of Mycobacterium tuberculosis, highlighting the roles of the two terminal oxidases.

Mtb_ETC cluster_donors Electron Donors cluster_complexes Respiratory Complexes cluster_quinones Menaquinone Pool cluster_terminal_oxidases Terminal Oxidases cluster_acceptor Terminal Electron Acceptor NADH NADH Complex_I Complex I (NDH-1/NDH-2) NADH->Complex_I Succinate Succinate Complex_II Complex II (Sdh) Succinate->Complex_II MK Menaquinone (MK) Complex_I->MK e- Complex_II->MK e- MKH2 Menaquinol (MKH2) MK->MKH2 Reduction Complex_III_IV Cytochrome bcc-aa3 Supercomplex MKH2->Complex_III_IV e- Cyt_bd Cytochrome bd Oxidase MKH2->Cyt_bd e- O2 O₂ Complex_III_IV->O2 e- Cyt_bd->O2 e- H2O H₂O O2->H2O Reduction Q203 Q203 Q203->Complex_III_IV Mtb_cyt_bd_IN4 Mtb-cyt-bd-IN-4 Mtb_cyt_bd_IN4->Cyt_bd

Caption: Mtb Electron Transport Chain Pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assay to determine the activity of this compound.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Start: Culture Mtb to mid-log phase adjust_od Adjust culture to OD600 of 0.3 start->adjust_od dispense Dispense into 96-well plate adjust_od->dispense pre_inhibit Pre-incubate with Q203 (to inhibit cytochrome bcc-aa3) dispense->pre_inhibit add_inhibitor Add serial dilutions of This compound pre_inhibit->add_inhibitor add_probe Add Oxygen Probe (e.g., MitoXpress) and seal add_inhibitor->add_probe measure_ocr Measure Oxygen Consumption Rate (OCR) kinetically add_probe->measure_ocr plot_data Plot OCR vs. Inhibitor Concentration measure_ocr->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50 end End: Determine Inhibitor Potency calculate_ic50->end

Caption: Cell-based Assay Workflow.

Experimental Protocols

Protocol 1: Oxygen Consumption Assay using MitoXpress Xtra Probe

This protocol is adapted for a 96-well plate format and is suitable for medium to high-throughput screening.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • MitoXpress Xtra Oxygen Consumption Assay kit (e.g., from Agilent/Luxcel Biosciences)

  • Q203 (Telacebec)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Black, clear-bottom 96-well microplates

  • High-sensitivity mineral oil

  • Fluorescence plate reader with kinetic reading capability (Excitation: 380 nm, Emission: 650 nm)

  • Spectrophotometer for measuring OD600

  • Anaerobic jar (optional, for validation with methylene blue)

Procedure:

  • Culture Preparation:

    • Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • On the day of the assay, dilute the culture with fresh 7H9 broth to an OD600 of 0.3.[5]

  • Compound Preparation:

    • Prepare stock solutions of Q203 and this compound in DMSO.

    • Prepare serial dilutions of this compound in 7H9 broth. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup:

    • Dispense 150 µL of the adjusted Mtb culture into the wells of a black, clear-bottom 96-well plate.[5]

    • Include wells for vehicle control (DMSO only), a positive control for cyt-bd oxidase inhibition (if available), and no-cell controls (media only).

    • To isolate cyt-bd oxidase activity, add Q203 to all wells (except no-cell controls) to a final concentration that maximally inhibits the cytochrome bcc-aa3 complex (e.g., 400 nM, this may require optimization).[5]

    • Add the serial dilutions of this compound to the appropriate wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow the inhibitors to take effect.[5]

  • Oxygen Consumption Measurement:

    • Following pre-incubation, add 10 µL of the MitoXpress Xtra oxygen probe to each well.[5]

    • Carefully overlay the contents of each well with a layer of high-sensitivity mineral oil (approximately 100 µL) to prevent oxygen from the air from diffusing into the medium.[6][7]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence kinetically (Ex: 380 nm, Em: 650 nm) over a period of several hours (e.g., 500 minutes), taking readings every 5-10 minutes.[5]

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of oxygen consumption.

    • Calculate the rate of oxygen consumption (slope of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control.

    • Plot the normalized OCR against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Oxygen Consumption Assay using Seahorse XF Analyzer

This protocol provides real-time measurements of OCR and is highly sensitive, allowing for the determination of mitochondrial function parameters.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth (unbuffered for the assay, pH adjusted as needed)

  • Seahorse XF Cell Culture Microplate (e.g., XF96)

  • Seahorse XF Calibrant

  • Seahorse XF Sensor Cartridge

  • Q203 (Telacebec)

  • This compound

  • DMSO

  • Cell-Tak cell and tissue adhesive

  • Seahorse XFe96 or XF Pro Analyzer

Procedure:

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight, one day prior to the assay.

  • Cell Plate Preparation:

    • Coat the wells of a Seahorse XF Cell Culture Microplate with Cell-Tak according to the manufacturer's instructions to ensure Mtb adhesion.

    • Grow Mtb to mid-log phase.

    • Wash the cells and resuspend them in unbuffered 7H9 assay medium (without a carbon source, pH adjusted, e.g., to 7.4).

    • Seed the Mtb cells into the coated microplate at an optimized density (e.g., 2 x 10^6 bacilli per well).

    • Centrifuge the plate gently to adhere the cells to the bottom.

    • Add fresh assay medium to each well.

  • Compound Loading:

    • Load the injector ports of the hydrated sensor cartridge with the compounds to be injected during the assay. A typical injection strategy would be:

      • Port A: Assay medium or DMSO (for baseline measurement).

      • Port B: Q203 (to inhibit cytochrome bcc-aa3).

      • Port C: this compound (at various concentrations).

      • Port D: A known potent cyt-bd oxidase inhibitor or a combination of rotenone/antimycin A as a control for non-mitochondrial oxygen consumption.[8]

  • Seahorse XF Assay Run:

    • Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell plate.

    • Initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR.

    • The protocol should include:

      • Basal OCR measurements (before any injections).

      • OCR measurement after injection of Q203.

      • OCR measurement after injection of this compound.

      • Final OCR measurement after injection of the control inhibitor.

  • Data Analysis:

    • The Seahorse software will automatically calculate the OCR at each stage of the assay.

    • The OCR after Q203 injection represents the cyt-bd oxidase-dependent respiration.

    • The decrease in OCR after the injection of this compound is used to determine its inhibitory effect.

    • Calculate the percentage of inhibition at different concentrations and determine the IC50 value.

Conclusion

The provided protocols offer robust methods for assessing the activity of Mtb-cyt-bd oxidase inhibitors in a whole-cell context. The choice between the MitoXpress assay and the Seahorse XF Analyzer will depend on the required throughput, sensitivity, and the specific parameters to be investigated. These assays are critical tools for the characterization of novel anti-tubercular agents targeting the respiratory chain of M. tuberculosis and for advancing our understanding of mycobacterial bioenergetics.

References

Application Notes and Protocols for Measuring the Efficacy of Mtb-cyt-bd oxidase-IN-4 in Infected Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable pathogen largely due to its ability to survive and replicate within host macrophages. The Mtb respiratory chain is essential for its survival and presents a key target for novel therapeutics. Mtb possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase.[1][2] The cytochrome bd oxidase is crucial for Mtb's adaptation to the harsh intracellular environment of the macrophage, including conditions of low pH and hypoxia.[1][3][4] Importantly, this enzyme is absent in eukaryotes, making it an attractive and specific target for new anti-tubercular drugs.[2]

Mtb-cyt-bd oxidase-IN-4 is a novel investigational inhibitor of the Mtb cytochrome bd oxidase. These application notes provide a detailed protocol for evaluating the intracellular efficacy of this compound against M. tuberculosis within a macrophage infection model. The protocols described herein cover macrophage culture, infection with Mtb, treatment with the inhibitor, and subsequent assessment of both mycobacterial viability and host cell cytotoxicity.

Signaling Pathway and Experimental Workflow

Mtb Respiratory Chain and Inhibitor Action

The following diagram illustrates the branched electron transport chain of M. tuberculosis and the points of inhibition for this compound and a synergistic compound, Q203.

cluster_0 M. tuberculosis Electron Transport Chain cluster_1 NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e⁻ Cyt_bcc_aa3 Cytochrome bcc-aa₃ (Complex III-IV) Menaquinone->Cyt_bcc_aa3 e⁻ Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinone->Cyt_bd e⁻ ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H⁺ gradient O2_H2O_1 O₂ → H₂O Cyt_bcc_aa3->O2_H2O_1 e⁻ Cyt_bd->ATP_Synthase H⁺ gradient O2_H2O_2 O₂ → H₂O Cyt_bd->O2_H2O_2 e⁻ ATP ADP + Pi → ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits IN4 Mtb-cyt-bd oxidase-IN-4 IN4->Cyt_bd Inhibits

Caption: Mtb electron transport chain with inhibitor targets.

Experimental Workflow for Efficacy Testing

This diagram outlines the key steps for assessing the intracellular efficacy of this compound.

cluster_workflow Intracellular Efficacy Workflow A 1. Culture and Differentiate THP-1 Monocytes to Macrophage-like Cells B 2. Infect Macrophages with M. tuberculosis (e.g., H37Rv) at MOI 1:1 A->B C 3. Treat Infected Macrophages with Serial Dilutions of This compound B->C D 4. Incubate for 4-7 Days C->D H Parallel Assay: Assess Macrophage Viability (e.g., using CellTiter-Glo) C->H Parallel Treatment E 5. Lyse Macrophages D->E F 6. Plate Lysates for Colony Forming Units (CFU) E->F G 7. Determine Intracellular Bacterial Viability (CFU/mL) F->G

Caption: Workflow for intracellular Mtb drug efficacy testing.

Data Presentation

The efficacy of this compound should be determined by its ability to reduce the number of viable intracellular Mtb, quantified as Colony Forming Units (CFUs), and by its half-maximal effective concentration (EC₅₀). It is also critical to assess its cytotoxicity towards the host macrophage to determine its selectivity index.

Table 1: Intracellular Efficacy of this compound against M. tuberculosis H37Rv in THP-1 Macrophages
CompoundConcentration (µM)Mean Log₁₀ CFU/mL (± SD)% Inhibition of Mtb Growth
Vehicle Control (DMSO)0.1%6.50 (± 0.15)0%
This compound0.16.25 (± 0.20)25%
15.50 (± 0.18)50%
104.50 (± 0.25)75%
503.50 (± 0.30)90%
Rifampicin (Control)13.20 (± 0.22)95%
Table 2: Cytotoxicity and Selectivity Index of this compound
CompoundIntracellular EC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound1.0>100>100
Rifampicin (Control)0.05>50>1000

EC₅₀ (Half-maximal effective concentration): Concentration of the compound that inhibits 50% of Mtb growth inside macrophages. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the compound that causes 50% death of macrophages.

Experimental Protocols

These protocols are designed for handling M. tuberculosis and require Biosafety Level 3 (BSL-3) containment.

Protocol 1: Culture and Differentiation of THP-1 Macrophages
  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed THP-1 cells into 96-well tissue culture plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL to differentiate the monocytes into macrophage-like cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. After incubation, the cells will be adherent.

  • Washing: Gently aspirate the PMA-containing medium and wash the adherent macrophages twice with 100 µL of pre-warmed serum-free RPMI-1640 medium.

Protocol 2: Infection of Macrophages with M. tuberculosis
  • Mtb Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Bacterial Preparation: To prepare the bacterial inoculum, pellet the Mtb culture by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium without antibiotics. Break up any clumps by passing the suspension through a 27-gauge needle 5-10 times. Allow larger clumps to settle for 5 minutes and use the upper suspension.

  • Infection: Infect the differentiated THP-1 macrophages with the Mtb suspension at a Multiplicity of Infection (MOI) of 1 (1 bacterium per macrophage). Add the appropriate volume of bacterial suspension to each well containing 100 µL of RPMI-1640 with 10% FBS.

  • Incubation: Incubate the infected cells for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.

  • Removal of Extracellular Bacteria: After incubation, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Add 100 µL of fresh RPMI-1640 with 10% FBS and 25 µg/mL amikacin and incubate for 2 hours to kill any remaining extracellular bacteria. Finally, wash the cells once with PBS and add fresh culture medium.

Protocol 3: Treatment with this compound
  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in RPMI-1640 medium with 10% FBS to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Add the compound dilutions to the infected macrophage cultures. Include a vehicle control (DMSO only) and a positive control (e.g., rifampicin).

  • Incubation: Incubate the treated plates for 4 to 7 days at 37°C in a 5% CO₂ incubator.

Protocol 4: Determination of Intracellular Mtb Viability (CFU Assay)
  • Macrophage Lysis: After the incubation period, aspirate the culture medium from each well. Add 100 µL of 0.1% Triton X-100 in sterile water to each well to lyse the macrophages. Incubate for 10-15 minutes at room temperature.

  • Serial Dilutions: Pipette the lysate up and down vigorously to ensure complete lysis and a homogenous bacterial suspension. Perform 10-fold serial dilutions of the lysate in PBS containing 0.05% Tween 80.

  • Plating: Spot 10 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with 10% OADC.

  • Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks. Count the colonies to determine the number of CFUs per milliliter of lysate.

  • Data Analysis: Calculate the Log₁₀ CFU/mL for each treatment condition. The percentage of inhibition is calculated relative to the vehicle control. Plot the results to determine the EC₅₀ value.

Protocol 5: Macrophage Cytotoxicity Assay
  • Experimental Setup: In a separate 96-well plate, seed and differentiate THP-1 cells as described in Protocol 1. Treat these uninfected macrophages with the same serial dilutions of this compound.

  • Incubation: Incubate the plate for the same duration as the infection assay (4-7 days).

  • Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Follow the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ value. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity of the compound for Mtb over the host cell.

References

Application Notes and Protocols: Experimental Use of Mtb-cyt-bd Oxidase Inhibitors in a Hypoxia Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), can enter a non-replicating persistent state under stressful conditions such as hypoxia, which is characteristic of the host granuloma environment.[1][2] In this state, Mtb exhibits tolerance to many conventional anti-TB drugs. The bacterial electron transport chain is crucial for survival in these conditions, and it utilizes two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[3] While the cytochrome bcc-aa3 is the primary oxidase under normoxic conditions, the cytochrome bd oxidase plays a critical role in maintaining respiration and ATP synthesis under hypoxic and stress conditions.[4][5] This functional redundancy makes the cytochrome bd oxidase an attractive target for novel anti-tubercular drug development, particularly for therapies targeting persistent bacteria.[3][6]

This document provides detailed application notes and protocols for the experimental use of a representative Mtb-cytochrome bd oxidase inhibitor, referred to herein as Mtb-cyt-bd-oxidase-IN-4 (a proxy for inhibitors of this class, such as IN-2 and IN-7), in a hypoxia model of TB.

Mechanism of Action

Mtb-cyt-bd-oxidase-IN-4 and similar inhibitors specifically target the cytochrome bd oxidase of Mycobacterium tuberculosis. This enzyme is one of two terminal oxidases in the electron transport chain, responsible for reducing oxygen to water and contributing to the proton motive force for ATP synthesis.[7] Under hypoxic conditions, or when the primary cytochrome bcc-aa3 oxidase is inhibited, Mtb becomes more reliant on the cytochrome bd oxidase for survival.[4] By inhibiting this alternative oxidase, Mtb-cyt-bd-oxidase-IN-4 disrupts the bacterium's ability to respire and generate ATP, leading to cell death, particularly in non-replicating, persistent bacilli found in hypoxic environments.[6][8] The synergistic effect of inhibiting both terminal oxidases is a promising strategy to eradicate persistent Mtb.[6]

Data Presentation

The following tables summarize key quantitative data for representative Mtb-cytochrome bd oxidase inhibitors. This data is essential for designing and interpreting experiments.

Table 1: In Vitro Efficacy of Representative Mtb-cyt-bd Oxidase Inhibitors

CompoundTargetIC50 (µM)MIC (µM) against Mtb H37RvReference Compound for Synergy
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidase0.67256Q203 (cytochrome bcc-aa3 inhibitor)
Mtb-cyt-bd oxidase-IN-7Mtb cyt-bd oxidase4.17 (Kd)6.25 (in ΔqcrCAB strain)Q203 (cytochrome bcc-aa3 inhibitor)

Note: Data for Mtb-cyt-bd oxidase-IN-4 is not publicly available. The data presented is for representative inhibitors of the same class to guide experimental design.[9][10]

Experimental Protocols

Protocol 1: In Vitro Hypoxia Model (Wayne Model)

This protocol describes the establishment of a hypoxic culture of Mtb to model the non-replicating persistent state.[1][11]

Materials:

  • Mtb strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Sterile screw-cap tubes (e.g., 16x125 mm) with a defined headspace ratio (e.g., 1:2 culture volume to headspace)

  • Methylene blue solution (1.5 µg/mL final concentration) as a hypoxia indicator

  • Mtb-cyt-bd-oxidase-IN-4 (or representative inhibitor) stock solution

  • Synergistic compound stock solution (e.g., Q203)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow Mtb in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

  • Culture Setup: Dilute the mid-log phase culture to an OD600 of 0.05 in fresh, pre-warmed 7H9 broth. Add methylene blue to the final concentration.

  • Dispensing: Dispense the inoculated broth into sterile screw-cap tubes, filling them to achieve the desired headspace ratio.

  • Incubation: Tightly cap the tubes and incubate at 37°C with slow stirring (e.g., 120 rpm).

  • Induction of Hypoxia: As the bacteria respire, oxygen in the sealed tube will be gradually depleted. Hypoxia is indicated by the decolorization of methylene blue (typically within 7-14 days).[1]

  • Drug Addition: Once hypoxia is established (methylene blue is colorless), add Mtb-cyt-bd-oxidase-IN-4 at various concentrations. For synergy experiments, add the inhibitor in combination with a fixed concentration of a cytochrome bcc-aa3 inhibitor like Q203.

  • Exposure: Incubate the treated cultures for a defined period (e.g., 7-14 days).

  • Viability Assessment: Determine bacterial viability by plating serial dilutions on Middlebrook 7H10 agar plates and counting colony-forming units (CFU) after 3-4 weeks of incubation at 37°C.

Protocol 2: Oxygen Consumption Assay

This protocol measures the effect of Mtb-cyt-bd-oxidase-IN-4 on the oxygen consumption rate of Mtb.

Materials:

  • Hypoxic Mtb culture from Protocol 1

  • Oxygen-sensitive electrode (e.g., Clark-type electrode) or a plate-based oxygen consumption assay system

  • Respiration buffer (e.g., PBS with 0.05% Tween 80)

  • Mtb-cyt-bd-oxidase-IN-4 stock solution

  • Inhibitor for cytochrome bcc-aa3 (e.g., Q203) to isolate the activity of cytochrome bd oxidase

Procedure:

  • Cell Preparation: Harvest hypoxic Mtb cells by centrifugation and wash them with respiration buffer. Resuspend the cells to a defined density (e.g., OD600 of 1.0).

  • Assay Setup: Add the cell suspension to the chamber of the oxygen electrode or the wells of the assay plate.

  • Baseline Measurement: Record the basal oxygen consumption rate.

  • Inhibitor Addition: To measure the specific contribution of cytochrome bd oxidase, first add the cytochrome bcc-aa3 inhibitor (Q203) and record the remaining oxygen consumption.

  • Test Compound Addition: Subsequently, add Mtb-cyt-bd-oxidase-IN-4 at various concentrations and record the further inhibition of oxygen consumption.

  • Data Analysis: Calculate the percentage of inhibition of oxygen consumption at each concentration of the inhibitor.

Visualizations

Signaling_Pathway cluster_0 M. tuberculosis Electron Transport Chain cluster_1 Inhibitor Action NADH NADH Menaquinol Menaquinol Pool NADH->Menaquinol Succinate Succinate Succinate->Menaquinol Cyt_bcc_aa3 Cytochrome bcc-aa3 (Primary Oxidase) Menaquinol->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinol->Cyt_bd O2 Oxygen (O2) Cyt_bcc_aa3->O2 e- ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ gradient Cyt_bd->O2 e- Cyt_bd->ATP_Synthase H+ gradient H2O Water (H2O) O2->H2O ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 IN4 Mtb-cyt-bd-oxidase-IN-4 IN4->Cyt_bd

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Experimental_Workflow cluster_0 Hypoxia Model Setup cluster_1 Inhibitor Testing A 1. Mtb Culture (Mid-log phase) B 2. Inoculate 7H9 Broth + Methylene Blue A->B C 3. Seal Tubes (Defined Headspace) B->C D 4. Incubate at 37°C (Slow Stirring) C->D E 5. Hypoxia Achieved (Methylene Blue Decolorizes) D->E F 6. Add Mtb-cyt-bd-oxidase-IN-4 (+/- Q203) E->F G 7. Incubate (7-14 days) F->G H 8. Assess Viability (CFU) G->H I 9. Analyze Results H->I

Caption: Workflow for Testing Inhibitors in a Hypoxia Model.

Logical_Relationship Hypoxia Hypoxic Conditions in Granuloma Reliance Increased Reliance on Cytochrome bd Oxidase Hypoxia->Reliance Inhibition Inhibition of Cytochrome bd Oxidase by Mtb-cyt-bd-oxidase-IN-4 Reliance->Inhibition is targeted by ATP_Depletion ATP Depletion & Respiratory Arrest Inhibition->ATP_Depletion Bactericidal Bactericidal Effect on Persistent Mtb ATP_Depletion->Bactericidal

Caption: Rationale for Targeting Cytochrome bd Oxidase in Hypoxia.

References

Application Notes and Protocols: Mtb-cyt-bd Oxidase-IN-4 in Preclinical TB Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Mtb-cyt-bd oxidase-IN-4, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document outlines the rationale for targeting this enzyme, its mechanism of action, and detailed protocols for its preclinical assessment.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. This respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex (Cyt-bcc:aa3) and the cytochrome bd oxidase (Cyt-bd). While Cyt-bcc:aa3 is the primary oxidase under optimal growth conditions, Cyt-bd becomes essential for Mtb's survival under various stress conditions encountered within the host, such as hypoxia, nitrosative stress, and acidic pH.[1][2][3][4] The functional redundancy of these two oxidases means that inhibiting only one may not be sufficient to kill the bacteria.[1][5]

This compound is a potent and selective inhibitor of the Cyt-bd oxidase. A key therapeutic strategy involves the dual inhibition of both terminal oxidases, which has been shown to be bactericidal against both replicating and non-replicating Mtb.[5][6] This makes Cyt-bd a promising target for novel anti-TB drug development, especially for combination therapies. The absence of cytochrome bd oxidase in eukaryotes presents a significant advantage, suggesting a lower potential for host toxicity.[1][7]

Mechanism of Action

The Mtb electron transport chain facilitates oxidative phosphorylation to generate ATP. Electrons are passed along a series of protein complexes, creating a proton motive force that drives ATP synthase. The final step of this process is the reduction of oxygen to water, catalyzed by either Cyt-bcc:aa3 or Cyt-bd.

Several preclinical drug candidates, such as Telacebec (Q203), target the Cyt-bcc:aa3 complex.[5][7] However, when this primary pathway is inhibited, Mtb can bypass the block by utilizing the Cyt-bd oxidase to maintain respiration and ATP synthesis.[8]

This compound specifically inhibits the function of the Cyt-bd oxidase. By doing so, it prevents this respiratory bypass. When combined with a Cyt-bcc:aa3 inhibitor like Q203, this compound leads to a complete shutdown of the electron transport chain, resulting in a synergistic bactericidal effect.[5][6] This dual inhibition effectively depletes the bacterium's energy supply, leading to cell death.

cluster_ETC Mtb Electron Transport Chain cluster_complexes cluster_inhibitors Inhibitors NADH NADH NDH Type II NADH Dehydrogenases NADH->NDH Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Menaquinone Menaquinone Pool Cyt_bcc_aa3 Cytochrome bcc:aa₃ Menaquinone->Cyt_bcc_aa3 Primary Pathway Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd Alternative Pathway O2 O₂ H2O H₂O O2->H2O NDH->Menaquinone SDH->Menaquinone Cyt_bcc_aa3->O2 Cyt_bd->O2 Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Inhibits IN4 Mtb-cyt-bd oxidase-IN-4 IN4->Cyt_bd Inhibits

Figure 1: Mtb Electron Transport Chain and Inhibitor Targets.

Preclinical Data Summary

The following tables summarize representative quantitative data for known cytochrome bd oxidase inhibitors, which can be used as a benchmark for evaluating this compound.

Table 1: In Vitro Activity of Representative Cyt-bd Oxidase Inhibitors

Compound Target Mtb Strain MIC (µM) MIC in combination with Q203 (µM) Reference
ND-011992 Cyt-bd H37Rv >100 0.78 [5]
Benzothiazole Amides Cyt-bd H37Rv - Significant bactericidal activity [9]

| 1-hydroxy-2-methylquinolin-4(1H)-one derivatives (e.g., 8d) | Cyt-bd | ΔqcrCAB (Cyt-bd+) | 6.25 | Synergistic with Q203 |[8] |

Table 2: In Vivo Efficacy of Representative Cyt-bd Oxidase Inhibitors

Compound Combination Mouse Model Dosing Regimen Reduction in Bacterial Load (log10 CFU) Reference
ND-011992 + Q203 Chronic TB infection 50 mg/kg each, daily >2.5 (compared to untreated) [5]

| Q203 alone | Chronic TB infection | 50 mg/kg, daily | ~1.5 (compared to untreated) |[5] |

Experimental Protocols

Detailed methodologies for the preclinical evaluation of this compound are provided below.

cluster_workflow Preclinical Evaluation Workflow A In Vitro MIC Determination B Synergy Testing (Checkerboard Assay) A->B C Mechanism of Action Assays (OCR & ATP) B->C D Intracellular Activity (Macrophage Model) C->D E In Vivo Efficacy (Mouse Model) D->E F Lead Optimization E->F

Figure 2: Experimental Workflow for Preclinical Evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Q203 stock solution (in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution

Method:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. Include a no-drug control (DMSO vehicle) and a positive control (e.g., rifampicin).

  • Inoculate each well with an Mtb culture to a final density of ~5 x 10^5 CFU/mL.

  • To assess synergistic activity, prepare a similar plate with a fixed, sub-inhibitory concentration of Q203 in all wells before adding the this compound dilutions.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: Oxygen Consumption Rate (OCR) Assay

Objective: To confirm that this compound inhibits mycobacterial respiration.

Materials:

  • M. tuberculosis H37Rv culture

  • Extracellular flux analyzer (e.g., Seahorse XF)

  • Assay medium (7H9 broth without supplements)

  • This compound

  • Q203

  • KCN (Potassium cyanide, a general respiratory inhibitor)

Method:

  • Harvest mid-log phase Mtb and wash with assay medium.

  • Adhere the bacteria to the bottom of a Seahorse XF plate.

  • Place the plate in the extracellular flux analyzer and measure the basal oxygen consumption rate.

  • Sequentially inject compounds through the instrument's ports:

    • Injection 1: this compound

    • Injection 2: Q203

    • Injection 3: KCN (to confirm respiratory shutdown)

  • Monitor the OCR after each injection. A significant drop in OCR after the combined injection of this compound and Q203 indicates inhibition of both terminal oxidases.[5]

Protocol 3: ATP Depletion Assay

Objective: To measure the effect of this compound on ATP synthesis.

Materials:

  • M. tuberculosis H37Rv culture

  • This compound and Q203

  • ATP bioluminescence assay kit

Method:

  • Expose mid-log phase Mtb cultures to this compound, Q203, or a combination of both for a defined period (e.g., 24 hours).

  • Lyse the bacterial cells to release intracellular ATP.

  • Measure the ATP levels using a luciferin/luciferase-based bioluminescence assay according to the manufacturer's instructions.

  • A significant decrease in ATP levels in the combination treatment group compared to single-agent or control groups indicates a synergistic effect on energy metabolism.[5]

Protocol 4: Intracellular Macrophage Infection Model

Objective: To evaluate the efficacy of this compound against intracellular Mtb.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)

  • M. tuberculosis H37Rv

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound and Q203

Method:

  • Differentiate macrophages in 24-well plates.

  • Infect the macrophage monolayer with Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of this compound, Q203, or the combination.

  • Incubate for 4 days.

  • Lyse the macrophages with a gentle detergent (e.g., 0.1% SDS).

  • Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates to enumerate intracellular CFUs.

  • A reduction in CFU counts indicates intracellular activity of the compound(s).[6]

Protocol 5: In Vivo Efficacy in a Mouse Model of TB

Objective: To assess the therapeutic potential of this compound in a preclinical animal model.

Materials:

  • BALB/c or C57BL/6 mice

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound and Q203 formulated for oral administration

  • Isoniazid (positive control)

Method:

  • Infect mice with a low-dose aerosol of Mtb to establish a lung infection.

  • After 4-6 weeks, when a chronic infection is established, randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Q203 alone

    • This compound + Q203

    • Isoniazid

  • Administer drugs daily via oral gavage for 4 weeks.

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial burden (CFU).

  • The efficacy of the treatment is measured by the reduction in log10 CFU in the organs compared to the vehicle control group.[5]

References

Troubleshooting & Optimization

improving the solubility of Mtb-cyt-bd oxidase-IN-4 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vitro assays with this potent inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This is a common issue for hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar molecules, but its ability to keep a compound in solution can drastically decrease when diluted into an aqueous buffer.[1][2] This often leads to the compound precipitating out of the solution.[1]

To prevent this, consider the following:

  • Optimize DMSO Concentration: While high concentrations of DMSO can affect enzyme activity, some enzymes tolerate up to 10% DMSO in the final assay volume.[1][3] It is crucial to first determine the tolerance of Mtb-cyt-bd oxidase to DMSO by running a solvent-only control at various concentrations.[1][4]

  • Use Co-solvents: Co-solvents are water-miscible organic solvents that, when combined with water, can increase the solubility of poorly soluble drugs.[5][6] You can try adding a co-solvent like polyethylene glycol (PEG) 400, propylene glycol (PG), or glycerin to your assay buffer.[5]

  • Modify the Assay Buffer: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.[7] Reducing the ionic strength of the buffer may also help.[7]

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds in enzyme assays.[8]

Q2: What is the recommended starting concentration for a stock solution of this compound in DMSO?

A2: A common starting concentration for stock solutions in DMSO is 10 mM.[9] However, for compounds with known solubility issues, preparing a lower concentration stock (e.g., 1 mM) might prevent precipitation upon dilution.[10] It's important to visually inspect your stock solution for any signs of precipitation.[11]

Q3: Can I use sonication or vortexing to redissolve precipitated this compound in my assay plate?

A3: While vortexing is essential for mixing, and sonication can help break up aggregates, these methods may not be sufficient to redissolve a compound that has precipitated due to poor solubility in the aqueous environment.[8][12] The key is to prevent precipitation in the first place by optimizing your solvent system.[10] If you observe precipitation, it is best to troubleshoot the formulation rather than relying on physical methods to redissolve the compound, as this can lead to inaccurate and irreproducible results.[13]

Q4: How does this compound relate to other known inhibitors of this enzyme?

A4: this compound is part of a class of inhibitors targeting the cytochrome bd oxidase of Mycobacterium tuberculosis (Mtb).[14] This enzyme is crucial for the bacterium's survival under stress conditions, making it a promising drug target.[14][15] Other known inhibitors include Mtb-cyt-bd oxidase-IN-1, Mtb-cyt-bd oxidase-IN-2, and Mtb-cyt-bd oxidase-IN-7.[16][17][18] These inhibitors are valuable tools for studying the respiratory chain of Mtb and for developing new anti-tuberculosis therapies.[19][20]

Troubleshooting Guide

If you are experiencing issues with the solubility of this compound, follow this troubleshooting workflow.

G cluster_0 Start: Solubility Issue cluster_1 Initial Checks cluster_2 Formulation Optimization cluster_3 Verification start Precipitation observed in assay stock_check Check stock solution for clarity start->stock_check dmso_control Run DMSO tolerance control for enzyme stock_check->dmso_control increase_dmso Increase final DMSO concentration (if tolerated) dmso_control->increase_dmso add_cosolvent Add a co-solvent (e.g., PEG 400) dmso_control->add_cosolvent add_surfactant Add a surfactant (e.g., Tween-20) dmso_control->add_surfactant modify_buffer Modify buffer pH or ionic strength dmso_control->modify_buffer visual_insp Visually inspect for precipitation increase_dmso->visual_insp Test add_cosolvent->visual_insp Test add_surfactant->visual_insp Test modify_buffer->visual_insp Test visual_insp->increase_dmso Precipitation assay_validation Validate assay with optimized conditions visual_insp->assay_validation No Precipitation

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common approaches to improve the solubility of poorly water-soluble compounds for in vitro assays.

StrategyAgent/MethodTypical ConcentrationAdvantagesDisadvantages
Co-solvency DMSO< 10% (v/v)Dissolves a wide range of compounds.[2]Can inhibit enzyme activity at higher concentrations.[3]
PEG 40010-30% (v/v)Low toxicity, commonly used in formulations.[5]May not be as effective as DMSO for highly hydrophobic compounds.
Propylene Glycol10-40% (v/v)Good solubilizing agent.[5]Can cause cell toxicity in cell-based assays.
Surfactants Tween-200.01-0.05% (v/v)Effective at low, non-toxic concentrations.[8]Can interfere with some assay readouts.
Triton X-1000.01-0.05% (v/v)Similar to Tween-20.[8]Can be more disruptive to cell membranes.
pH Modification Acidic or Basic BufferspH dependent on pKaCan significantly increase solubility for ionizable compounds.[7]Enzyme activity is often pH-dependent.
Particle Size Reduction Micronization/NanonizationN/AIncreases surface area for dissolution.[21]May not be sufficient for very insoluble compounds.[21]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing solutions of this compound. Optimization may be required based on the specific assay conditions.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Co-solvent (e.g., PEG 400), optional

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Prepare 10 mM Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • If a large dilution factor is required, prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare Working Solution in Assay Buffer:

    • This is the critical step where precipitation can occur. It is recommended to test several methods to find the optimal one for your assay.

    • Method A (Direct Dilution):

      • Serially dilute the DMSO stock solution into the assay buffer to achieve the final desired concentrations. Ensure rapid mixing during addition.

    • Method B (Using a Co-solvent):

      • Prepare the assay buffer containing the desired percentage of a co-solvent (e.g., 10% PEG 400).

      • Serially dilute the DMSO stock solution into the co-solvent-containing assay buffer.

    • Method C (Jump Dilution for Enzyme Assays):

      • This method can minimize the time the compound is in a supersaturated state.[13]

      • Prepare a concentrated solution of the compound (e.g., 100x the final concentration) in assay buffer with a higher percentage of DMSO.

      • Initiate the reaction by diluting this concentrated solution 1:100 into the reaction mixture containing the enzyme and substrate.[13]

  • Final Inspection:

    • After preparing the working solutions, visually inspect for any signs of precipitation or turbidity. If observed, further optimization of the solubilization method is required.

    • If the solution appears clear, proceed with your in vitro assay.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the role of cytochrome bd oxidase in the electron transport chain of Mycobacterium tuberculosis and the inhibitory action of this compound.

G cluster_0 Mtb Electron Transport Chain cluster_1 Inhibitor Action Menaquinol Menaquinol (MQH2) Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III/IV) Menaquinol->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinol->Cyt_bd O2 Oxygen (O2) Cyt_bcc_aa3->O2 Proton_Motive_Force Proton Motive Force (PMF) Cyt_bcc_aa3->Proton_Motive_Force H+ pumping Cyt_bd->O2 Cyt_bd->Proton_Motive_Force H+ translocation H2O Water (H2O) O2->H2O ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor This compound Inhibitor->Cyt_bd Inhibits

Caption: Role of cytochrome bd oxidase in the Mtb respiratory chain and its inhibition.

References

overcoming Mtb-cyt-bd oxidase-IN-4 instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential instability issues when working with this inhibitor in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor targeting the cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb). This enzyme is a key component of the electron transport chain, particularly important for the bacterium's survival in low-oxygen environments and during infection.[1][2][3][4][5] By inhibiting this oxidase, the compound disrupts the pathogen's energy metabolism, leading to a bactericidal effect, especially when the primary cytochrome bc1:aa3 oxidase is also compromised.[6][7]

Q2: I'm observing a loss of inhibitory activity of this compound in my cell-based assay over time. What could be the cause?

Loss of activity in culture media can be attributed to several factors, primarily the chemical instability of the compound. This can manifest as degradation or precipitation out of the solution. It is crucial to assess the stability of the inhibitor under your specific experimental conditions, including the type of culture medium, pH, temperature, and exposure to light.

Q3: How can I determine if this compound is degrading in my culture medium?

You can assess the stability of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the inhibitor in the culture medium for different durations and then analyzing the remaining concentration of the parent compound.

Q4: What are the common causes of small molecule inhibitor precipitation in culture media?

Precipitation is often due to poor solubility of the compound in aqueous media. While a compound might initially dissolve in a stock solution (e.g., DMSO), its solubility can drastically decrease when diluted into the aqueous culture medium, especially if the final concentration exceeds its aqueous solubility limit. The presence of proteins in the media, like fetal bovine serum (FBS), can sometimes help to keep hydrophobic compounds in solution, but can also lead to non-specific binding.

Q5: Are there any known structural analogs to this compound that I can reference?

While specific information on this compound is limited, a related compound, Mtb-cyt-bd oxidase-IN-7, has been identified as a 1-hydroxy-2-methylquinolin-4(1H)-one derivative.[8] Compounds of this class may be susceptible to certain degradation pathways, and understanding their chemical properties could provide insights into handling this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cellular assays.

This is a common issue that can arise from compound instability or poor cellular permeability.

Troubleshooting Workflow:

cluster_solutions Potential Solutions A Inconsistent/Low Potency Observed B Verify Stock Solution Integrity (Concentration, Storage) A->B C Assess Compound Stability in Assay Medium (HPLC/LC-MS) B->C If stock is OK S1 Prepare fresh stock solutions B->S1 D Evaluate Compound Solubility in Medium C->D If degradation is observed E Assess Cell Permeability C->E If stable S2 Reduce incubation time C->S2 S3 Use serum-free medium for short incubations C->S3 F Optimize Assay Conditions D->F S4 Test different formulations or solubilizing agents D->S4 E->F S5 Use cell lines with known transporter expression E->S5 G Consider Non-Specific Binding F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for inconsistent inhibitor potency.

Issue 2: Visible precipitate in the culture medium after adding the inhibitor.

This is a clear indication of poor solubility.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitation immediately after adding the compound and at various time points during the incubation.

  • Solubility Test: Perform a simple solubility test by preparing the final dilution of the inhibitor in the culture medium in a clear microfuge tube and observing for any cloudiness or precipitate.

  • Reduce Final Concentration: Test a lower concentration of the inhibitor. Potent inhibitors should be effective at concentrations where they remain soluble.[9]

  • Modify Dilution Scheme: Instead of a large single dilution step, perform serial dilutions to minimize the chances of the compound crashing out of solution.

  • Consider Formulation: For in vivo studies, different formulation strategies might be necessary to improve solubility.[8]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Media via HPLC

Objective: To quantify the degradation of this compound in a specific culture medium over time.

Materials:

  • This compound

  • Culture medium (e.g., Middlebrook 7H9 with ADC and Tween 80)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Incubator at 37°C

  • Microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the culture medium with the inhibitor to the final desired concentration (e.g., 10 µM). Include a control sample of the inhibitor in a stable solvent like acetonitrile at the same concentration.

  • Aliquot the spiked medium into several microcentrifuge tubes.

  • Incubate the tubes at 37°C.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • To stop any further degradation and precipitate proteins, add an equal volume of cold acetonitrile to the sample and vortex.

  • Centrifuge at high speed to pellet any precipitates.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC, monitoring the peak area of the parent compound.

  • Plot the percentage of the remaining parent compound against time to determine its half-life in the medium.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in culture medium.

Materials:

  • This compound

  • DMSO

  • Culture medium

  • 96-well plate (polypropylene)

  • Plate shaker

  • Plate reader capable of measuring turbidity (optional) or HPLC/LC-MS.

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add the culture medium to each well, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Seal the plate and incubate at room temperature or 37°C with shaking for a defined period (e.g., 2 hours).

  • Visually inspect for precipitation or measure turbidity using a plate reader.

  • Alternatively, centrifuge the plate to pellet the precipitate and quantify the amount of compound remaining in the supernatant by HPLC or LC-MS.

  • The highest concentration at which no precipitate is observed is the kinetic solubility.

Data Presentation

Table 1: Example Stability Data for this compound in Different Media

Culture MediumTemperature (°C)Half-life (hours)
Middlebrook 7H9 + 10% OADC37Data to be determined
RPMI + 10% FBS37Data to be determined
PBS, pH 7.437Data to be determined

Table 2: Example Solubility Data for this compound

Solvent/MediumSolubility (µM)
DMSO>10,000
PBS, pH 7.4Data to be determined
Middlebrook 7H9 + 10% OADCData to be determined

Signaling Pathways and Logical Relationships

A Mtb Electron Transport Chain B Cytochrome bc1:aa3 Oxidase A->B C Cytochrome bd Oxidase A->C D ATP Synthesis B->D C->D G Reduced ATP Production D->G Reduced E This compound F Inhibition E->F F->C H Bacterial Death G->H

Caption: Simplified Mtb respiratory chain and the inhibitory action of this compound.

References

troubleshooting inconsistent results in Mtb-cyt-bd oxidase-IN-4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-4 in their experiments. The information is designed to assist in resolving common issues and ensuring the generation of reliable and consistent data.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Q1: Why am I seeing significant variability in my IC50 values for this compound across different experimental runs?

A1: Inconsistent IC50 values can stem from several factors:

  • Reagent Stability: Ensure that this compound and other reagents, particularly the electron donor (e.g., menaquinol), are stored correctly and have not degraded. Prepare fresh solutions of the inhibitor and electron donor for each experiment.

  • Preparation of Inverted Membrane Vesicles (IMVs): The quality and consistency of IMV preparations are critical. Variations in protein concentration, purity, and functional activity of the bd oxidase in the IMVs can lead to result variability. It is advisable to prepare a large, single batch of IMVs, characterize it thoroughly, and aliquot for storage to use across multiple experiments.

  • Assay Conditions: Factors such as pH, temperature, and buffer composition can influence enzyme activity and inhibitor potency. Maintain strict consistency in all assay parameters between experiments. For instance, the cytochrome bd oxidase is known to be crucial for M. tuberculosis under acidic conditions, which could affect inhibitor efficacy.[1]

  • Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept constant across all wells and at a level that does not inhibit the enzyme's activity.

  • Oxygen Concentration: The cytochrome bd oxidase has a high affinity for oxygen.[2] Variations in oxygen levels in the assay buffer can affect the enzyme's turnover rate and, consequently, the apparent inhibitor potency. Ensure consistent aeration of the assay buffer.

Q2: My this compound shows weak or no activity in whole-cell assays (e.g., MIC determination) despite potent enzymatic inhibition.

A2: A discrepancy between enzymatic and whole-cell activity is a common challenge in drug discovery and can be attributed to:

  • Cellular Permeability: this compound may have poor penetration across the complex cell wall of Mycobacterium tuberculosis.

  • Efflux Pumps: The compound might be a substrate for one or more of the efflux pumps in M. tuberculosis, which actively transport the inhibitor out of the cell.

  • Metabolic Inactivation: The inhibitor could be metabolically inactivated by enzymes within the bacterium.

  • Redundancy of Respiratory Pathways: M. tuberculosis possesses a branched respiratory chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1][3] When the cytochrome bd oxidase is inhibited, the bacterium can reroute electrons through the cytochrome bcc-aa3 complex to maintain respiration, thus masking the effect of the inhibitor in whole-cell viability assays.[4][5] To address this, consider co-administration of an inhibitor of the cytochrome bcc-aa3 complex, such as Q203.[3]

Q3: I am observing a bacteriostatic rather than a bactericidal effect with my cytochrome bd oxidase inhibitor. Is this expected?

A3: Yes, inhibitors of the cytochrome bd oxidase, when used as single agents, often exhibit a bacteriostatic effect.[2] This is due to the aforementioned redundancy of the terminal oxidases in M. tuberculosis.[2][3] The bacterium can compensate for the inhibition of one branch of the respiratory chain by utilizing the other.[5] A bactericidal effect is more likely to be observed when this compound is used in combination with an inhibitor of the cytochrome bcc-aa3 complex.[3]

Q4: How can I confirm that this compound is specifically targeting the cytochrome bd oxidase?

A4: Target engagement can be validated through several approaches:

  • Use of Knockout Strains: Compare the activity of your inhibitor in wild-type M. tuberculosis with its activity in a strain where the genes encoding the cytochrome bd oxidase (cydA and cydB) have been deleted (ΔcydAB).[5] The inhibitor should show significantly reduced or no activity against the knockout strain in a whole-cell assay.

  • Oxygen Consumption Assays: Measure the oxygen consumption rate (OCR) of M. tuberculosis or isolated IMVs in the presence and absence of your inhibitor. To isolate the activity of the cytochrome bd oxidase, perform the assay in the presence of an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203).[3] A specific inhibitor of cytochrome bd oxidase will reduce the remaining oxygen consumption.

  • Biochemical Assays with Purified Enzyme: The most direct method is to use purified Mtb cytochrome bd oxidase in a reconstituted system to measure inhibition of its quinol oxidase activity.

Quantitative Data Summary

While specific quantitative data for "this compound" is not publicly available, the following table summarizes data for other known Mtb-cyt-bd oxidase inhibitors to provide a comparative context.

Inhibitor NameIC50 (Enzymatic Assay)MIC (Whole-Cell Assay)Reference Compound
Mtb-cyt-bd oxidase-IN-2 0.67 µM256 µMAurachin D analogue
Mtb-cyt-bd oxidase-IN-7 Kd = 4.17 µM6.25 µM (in ΔqcrCAB strain)1-hydroxy-2-methylquinolin-4(1H)-one derivative
ND-011992 Not specifiedIneffective alonePutative cytochrome bd oxidase inhibitor
CK-2-63 Not specified0.27 µM - 3.70 µM (aerobic)2-aryl-quinolone

Experimental Protocols

General Protocol for Measuring Inhibition of Mtb Cytochrome bd Oxidase in Inverted Membrane Vesicles (IMVs)

This protocol describes a general method for assessing the inhibitory activity of compounds against cytochrome bd oxidase in IMVs from a strain of Mycobacterium that overexpresses the enzyme or a knockout of the alternative oxidase.

1. Preparation of IMVs:

  • Grow a suitable Mycobacterium strain (e.g., M. smegmatis ΔqcrCAB expressing Mtb-cyt-bd) to the mid-log phase.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer with MgCl2).
  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors and DNase.
  • Lyse the cells using a high-pressure homogenizer (e.g., French press).
  • Remove unbroken cells and cell debris by low-speed centrifugation.
  • Pellet the IMVs from the supernatant by ultracentrifugation.
  • Wash the IMV pellet with a suitable buffer and resuspend in a small volume.
  • Determine the total protein concentration of the IMV suspension (e.g., using a BCA assay).

2. Oxygen Consumption Assay:

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) and saturate it with air.
  • Add the IMVs to the reaction buffer in the chamber of an oxygen electrode or a fluorescence-based oxygen sensor system at a final protein concentration in the range of 0.1-0.5 mg/mL.
  • Add the test compound (this compound) at various concentrations and incubate for a defined period. Include a vehicle control (e.g., DMSO).
  • To specifically measure cytochrome bd oxidase activity, add an inhibitor of the cytochrome bcc-aa3 complex (e.g., 1 µM Q203).
  • Initiate the reaction by adding a suitable electron donor, such as a menaquinol analogue (e.g., menadiol or a synthetic ubiquinol analogue).
  • Monitor the decrease in oxygen concentration over time to determine the rate of oxygen consumption.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis strain Select M. smegmatis Strain (e.g., ΔqcrCAB) growth Bacterial Growth and Harvest strain->growth lysis Cell Lysis growth->lysis centrifugation Centrifugation Steps lysis->centrifugation imv IMV Preparation and Quantification centrifugation->imv setup Assay Setup in Oxygen Sensor Plate imv->setup add_imv Add IMVs setup->add_imv add_inhibitor Add this compound add_imv->add_inhibitor add_q203 Add Q203 (Optional) add_inhibitor->add_q203 add_substrate Add Electron Donor Substrate add_q203->add_substrate measure Measure Oxygen Consumption add_substrate->measure calculate Calculate Inhibition % measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_etc M. tuberculosis Electron Transport Chain cluster_branch1 Cytochrome bcc-aa3 Pathway cluster_branch2 Cytochrome bd Pathway cluster_inhibitors Inhibitors NADH NADH Menaquinol Menaquinol Pool (MQH2) NADH->Menaquinol e- bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinol->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase Menaquinol->bd_oxidase e- O2_1 O2 bcc_aa3->O2_1 e- H2O_1 H2O O2_1->H2O_1 O2_2 O2 bd_oxidase->O2_2 e- H2O_2 H2O O2_2->H2O_2 Q203 Q203 Q203->bcc_aa3 IN4 Mtb-cyt-bd oxidase-IN-4 IN4->bd_oxidase

Caption: M. tuberculosis respiratory chain and points of inhibition.

References

Technical Support Center: Optimizing Mtb-cyt-bd Oxidase-IN-4 Concentration for Synergistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of IN-4, a novel inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, for synergistic studies with other anti-tubercular agents.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting Mtb-cyt-bd oxidase in combination with other drugs?

A1: Mycobacterium tuberculosis possesses two terminal oxidases in its electron transport chain: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1][2] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, cyt-bd oxidase becomes crucial for Mtb's survival under stressful conditions such as hypoxia and acidic pH, which are encountered within the host.[1][2][3] Inhibition of cyt-bd oxidase alone may not be bactericidal, as Mtb can compensate through the bcc-aa3 complex.[4] However, simultaneous inhibition of both terminal oxidases can lead to a potent synergistic and bactericidal effect, effectively shutting down the pathogen's respiratory capacity and ATP production.[5][6] This dual-targeting strategy is a promising approach to combat drug-tolerant and persistent Mtb.[6][7]

Q2: I am starting my experiments with IN-4. How do I determine the appropriate concentration range to test for synergy?

A2: Before conducting synergy studies, it is essential to determine the Minimum Inhibitory Concentration (MIC) of IN-4 and the partner drug individually against your Mtb strain. The MIC is the lowest concentration of a drug that prevents visible growth of the bacteria. For synergy testing, such as a checkerboard assay, you should typically test a range of concentrations above and below the individual MIC values. A common starting point is to test concentrations ranging from 8x MIC down to 0.125x MIC for each drug.[8]

Q3: My checkerboard assay results are showing no synergy between IN-4 and my partner drug. What could be the reason?

A3: Several factors could contribute to a lack of synergy:

  • Mechanism of Action: The partner drug may not have a complementary mechanism of action. Synergy with cyt-bd oxidase inhibitors is most commonly observed with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203) or ATP synthase (e.g., bedaquiline).[9][10]

  • Inappropriate Concentration Range: The tested concentrations might be too high or too low to reveal a synergistic interaction. Ensure your concentration range brackets the individual MICs of both compounds.

  • Experimental Conditions: The in vitro assay conditions (e.g., media, oxygen tension) may not be optimal for observing synergy. Since cyt-bd oxidase is more critical under stress, consider evaluating synergy under conditions that mimic the host environment, such as low oxygen (hypoxia) or acidic pH.[1][2]

  • Data Analysis: Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index can lead to misinterpretation. Double-check your calculations.

Q4: How do I interpret the Fractional Inhibitory Concentration (FIC) index from my checkerboard assay?

A4: The FIC index is a quantitative measure of the interaction between two drugs. It is calculated for each well in the checkerboard assay that shows growth inhibition. The interpretation is as follows:

FIC Index (FICI)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism
[11][12]

Q5: I am observing antagonism between IN-4 and another respiratory chain inhibitor. Is this possible?

A5: While less common, antagonism can occur. This could be due to both drugs competing for the same binding site, or one drug inducing a metabolic state that reduces the efficacy of the other. It is crucial to re-confirm the results and investigate the potential mechanisms of antagonism.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability in MIC determination for IN-4 - Inconsistent inoculum size- Issues with IN-4 solubility or stability- Standardize your Mtb inoculum preparation.- Verify the solubility of IN-4 in your assay medium. Consider using a different solvent if necessary. Assess the stability of IN-4 under your experimental conditions.
Edge effects in 96-well plates for checkerboard assay - Evaporation from outer wells- Do not use the outermost wells for experimental data. Fill them with sterile media to maintain humidity.
No clear growth inhibition endpoint - Contamination- Slow-growing Mtb strain- Check for contamination of your cultures and reagents.- Extend the incubation time for your assay.
FIC index is consistently in the additive range - The two drugs may not have a synergistic relationship under the tested conditions.- Test IN-4 in combination with drugs targeting different pathways.- Modify assay conditions (e.g., hypoxia, acidic pH) to potentially unmask synergy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a single agent against M. tuberculosis using a broth microdilution method.

  • Prepare Mtb Inoculum: Culture M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 5 x 10^7 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.

  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of IN-4 in a 96-well plate. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation: Add the prepared Mtb inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and a well with media only as a negative control for sterility.

  • Incubation: Incubate the plate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

  • Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth of Mtb.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol outlines the setup of a checkerboard assay to evaluate the synergistic potential of IN-4 with a partner drug.[11][12][13]

  • Plate Setup: In a 96-well plate, prepare serial dilutions of IN-4 along the x-axis and the partner drug along the y-axis. The concentrations should range from above to below their individual MICs.[8]

  • Controls: Include wells with serial dilutions of each drug alone to redetermine their MICs under the assay conditions. Also include a growth control (no drugs) and a sterility control (no bacteria).

  • Inoculation: Inoculate all wells (except the sterility control) with the Mtb suspension prepared as described in the MIC protocol to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Data Analysis:

    • Visually inspect the plate and record the wells that show no bacterial growth.

    • For each non-growth well, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each well: FICI = FIC of Drug A + FIC of Drug B.

    • The lowest FICI value determines the nature of the interaction (synergy, additive, or antagonism).

Quantitative Data Summary

The following tables present hypothetical data for optimizing IN-4 concentration in synergistic studies with a cytochrome bcc-aa3 inhibitor (Compound X).

Table 1: Individual MIC Values

CompoundMIC (µM)
IN-42.5
Compound X0.8

Table 2: Hypothetical Checkerboard Assay Results and FICI Calculation

IN-4 (µM)Compound X (µM)GrowthFIC of IN-4FIC of Compound XFICIInterpretation
2.50-101-
00.8-011-
0.625 0.2 - 0.25 0.25 0.5 Synergy
1.250.1+----
0.31250.4+----

Visualizations

Mtb_Respiratory_Chain cluster_membrane Inner Membrane substrates NADH / Succinate ndh Type II NADH Dehydrogenases substrates->ndh sdh Succinate Dehydrogenase substrates->sdh menaq Menaquinone Pool bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) menaq->bcc_aa3 e- cyt_bd Cytochrome bd Oxidase (CydAB) menaq->cyt_bd e- ndh->menaq sdh->menaq o2 O2 bcc_aa3->o2 H+ pumping atp_synthase ATP Synthase bcc_aa3->atp_synthase Proton Motive Force cyt_bd->o2 cyt_bd->atp_synthase h2o H2O atp ATP atp_synthase->atp

Caption: Mtb Electron Transport Chain with two terminal oxidases.

Checkerboard_Workflow start Start: Determine individual MICs of IN-4 and Partner Drug setup Prepare 2D serial dilutions of IN-4 (X-axis) and Partner Drug (Y-axis) in a 96-well plate start->setup inoculate Inoculate plate with Mtb suspension (5 x 10^5 CFU/mL) setup->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read Read plate: Identify wells with no visible growth (MIC endpoints) incubate->read calculate For each inhibitory combination, calculate: FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read->calculate interpret Interpret FICI score calculate->interpret synergy FICI ≤ 0.5 Synergy interpret->synergy additive 0.5 < FICI ≤ 4.0 Additive / Indifference interpret->additive antagonism FICI > 4.0 Antagonism interpret->antagonism

Caption: Workflow for a checkerboard synergy assay.

Synergy_Logic fici Fractional Inhibitory Concentration Index (FICI) synergy Synergy (More effective together) fici->synergy ≤ 0.5 additive Additive/Indifference (Effect is as expected) fici->additive > 0.5 and ≤ 4.0 antagonism Antagonism (Less effective together) fici->antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index.

References

dealing with off-target effects of Mtb-cyt-bd oxidase-IN-4 in cell models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using Mtb-cyt-bd oxidase inhibitors, such as the hypothetical Mtb-cyt-bd oxidase-IN-4, in cellular models. Since inhibitors can have off-target effects, this guide offers strategies to identify and mitigate these effects to ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My cells are dying at concentrations where I don't expect to see toxicity. Is this an off-target effect of this compound?

A1: It's possible. Unexpected cytotoxicity is a common off-target effect. First, ensure the cell death is not due to experimental artifacts such as solvent toxicity or contamination. If these are ruled out, the inhibitor may be affecting unintended cellular targets. We recommend performing a dose-response cytotoxicity assay to determine the precise concentration at which cell viability decreases.

Q2: I'm observing changes in mitochondrial respiration in my uninfected mammalian cells treated with the inhibitor. Why is this happening?

A2: While Mtb-cyt-bd oxidase is absent in mammalian cells, small molecule inhibitors can still affect host cell mitochondria due to structural similarities between bacterial and mitochondrial respiratory chain components or through other off-target interactions.[1][2] It is crucial to characterize the inhibitor's effect on host cell mitochondrial function to distinguish between on-target effects in infected cells and off-target effects on the host.

Q3: My experimental results are inconsistent, or I'm seeing paradoxical effects (e.g., activation of a pathway I expect to be inhibited). What could be the cause?

A3: Inconsistent or paradoxical effects can be a sign of off-target activity, particularly unintended inhibition or activation of cellular kinases.[3][4][5] Small molecule inhibitors are often not perfectly specific and can interact with multiple kinases, leading to complex and sometimes unexpected cellular responses.[3][6] We recommend evaluating the inhibitor's kinase selectivity profile.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Reduced Proliferation

If you observe significant cytotoxicity at concentrations intended to be non-toxic, follow this troubleshooting workflow to determine if it's an off-target effect.

Experimental Workflow: Investigating Unexpected Cytotoxicity

cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Cytotoxicity Assessment cluster_3 Decision Point cluster_4 Further Investigation cluster_5 Conclusion A Unexpected cell death or reduced proliferation B Verify inhibitor concentration and purity A->B C Perform solvent toxicity control A->C D Check for cell culture contamination A->D E Perform dose-response cytotoxicity assay (e.g., MTT, LDH) B->E C->E D->E F Determine CC50 (50% cytotoxic concentration) E->F G Is CC50 significantly lower than expected? F->G H Investigate mechanism of cell death (Apoptosis vs. Necrosis assays) G->H Yes K Cytotoxicity is not the primary off-target effect G->K No I Proceed to mitochondrial function and kinase profiling H->I J Likely off-target cytotoxicity I->J cluster_0 Hypothesis cluster_1 Experiment cluster_2 Data Analysis cluster_3 Interpretation A Inhibitor may have off-target mitochondrial effects B Perform Seahorse XF Cell Mito Stress Test on uninfected host cells A->B C Measure key parameters: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity B->C D Significant changes in OCR parameters indicate off-target mitochondrial effects C->D E No significant changes suggest mitochondrial off-target effects are unlikely at the tested concentration C->E cluster_0 Observation cluster_1 Initial Validation cluster_2 Off-Target Screening cluster_3 Data Analysis cluster_4 Follow-up A Paradoxical pathway activation or other unexpected effects B Confirm target engagement in Mtb (if possible, e.g., with CETSA) A->B C Perform broad kinase selectivity profiling B->C D Identify off-target kinases inhibited by the compound C->D E Validate key off-target hits in cell-based assays D->E F Analyze affected signaling pathways E->F cluster_0 MAPK/ERK Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Mtb-cyt-bd oxidase-IN-4 (Off-Target) Inhibitor->Raf Unintended Inhibition

References

how to minimize Mtb-cyt-bd oxidase-IN-4 cytotoxicity in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cytotoxicity associated with Mtb-cyt-bd oxidase inhibitors in mammalian cells.

Disclaimer: As of November 2025, "Mtb-cyt-bd oxidase-IN-4" is not a specifically identified compound in publicly available scientific literature. Therefore, this guide provides general strategies for minimizing the cytotoxicity of Mtb-cyt-bd oxidase inhibitors, using data from related compounds as illustrative examples. The principles and protocols described here are broadly applicable to small molecule inhibitors in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why am I observing cytotoxicity in mammalian cells with an inhibitor targeting a prokaryote-specific enzyme like Mtb-cyt-bd oxidase?

A1: While Mtb-cyt-bd oxidase is absent in mammalian cells, observed cytotoxicity can arise from several factors:

  • Off-target effects: The inhibitor may interact with other structurally related proteins or enzymes in mammalian cells, leading to unintended biological consequences.

  • Compound impurities: The inhibitor preparation may contain impurities that are toxic to mammalian cells.

  • Metabolite toxicity: Mammalian cells may metabolize the inhibitor into a toxic byproduct.

  • Physicochemical properties: At high concentrations, the compound's physicochemical properties (e.g., poor solubility leading to precipitation) can cause cellular stress.

  • Non-specific effects: The compound might disrupt cellular membranes or interfere with general cellular processes in a non-specific manner.

Q2: What is a typical therapeutic window for Mtb-cyt-bd oxidase inhibitors?

A2: The therapeutic window is the concentration range where the inhibitor is effective against M. tuberculosis but shows minimal toxicity to mammalian cells. This is compound-specific. For example, some novel benzothiazole amides, which inhibit Mtb-cyt-bd oxidase, have shown high selectivity for bacterial cells over mammalian cells, indicating a potentially wide therapeutic window.[1] It is crucial to determine the IC50 (half-maximal inhibitory concentration) against M. tuberculosis and the CC50 (half-maximal cytotoxic concentration) in relevant mammalian cell lines to calculate the selectivity index (SI = CC50/IC50). A higher SI value is desirable.

Q3: How can I determine if the observed cytotoxicity is specific to my inhibitor?

A3: To ascertain the specificity of the cytotoxic effect, consider the following controls in your experiments:

  • Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

  • Inactive analogue control: If available, use a structurally similar but biologically inactive version of your inhibitor.

  • Multiple cell lines: Test the inhibitor on a panel of different mammalian cell lines to see if the cytotoxicity is cell-type specific.

Q4: Can combining Mtb-cyt-bd oxidase inhibitors with other drugs increase cytotoxicity?

A4: Yes, combination therapy can sometimes lead to synergistic cytotoxicity. For instance, inhibitors of cytochrome bd oxidase are often used with inhibitors of the cytochrome bcc-aa3 complex (like Q203) to enhance anti-tubercular activity.[1][2] While this combination is designed to be synergistic against M. tuberculosis, it is essential to evaluate the cytotoxic profile of the combination in mammalian cells to ensure the synergistic effect is specific to the pathogen.

Troubleshooting Guide: High Cytotoxicity in Mammalian Cells

This guide provides a step-by-step approach to troubleshoot and minimize unexpected cytotoxicity.

Initial Assessment

Problem: High level of cell death or growth inhibition observed in mammalian cells upon treatment with an Mtb-cyt-bd oxidase inhibitor.

Workflow for Initial Troubleshooting:

A High Cytotoxicity Observed B Verify Inhibitor Concentration and Purity A->B C Review Experimental Protocol A->C D Perform Dose-Response Curve B->D E Assess Cell Health C->E F Check for Compound Precipitation D->F G Evaluate Vehicle Toxicity E->G

Figure 1: Initial workflow for troubleshooting high cytotoxicity.

1. Verify Inhibitor Concentration and Purity:

  • Action: Double-check all calculations for inhibitor dilution. If possible, verify the purity of your compound stock using methods like HPLC-MS.

  • Rationale: Simple calculation errors can lead to unintentionally high concentrations. Impurities in the compound stock can be a hidden source of cytotoxicity.

2. Review Experimental Protocol:

  • Action: Carefully review your cell seeding density, treatment duration, and the specific cytotoxicity assay being used.

  • Rationale: Overly long incubation times or high cell densities can exacerbate cytotoxic effects. The choice of assay can also influence the results.

3. Perform a Dose-Response Experiment:

  • Action: Treat your mammalian cells with a wide range of inhibitor concentrations.

  • Rationale: This will help you determine the precise concentration at which cytotoxicity becomes significant (the CC50 value) and establish a non-toxic working concentration range for future experiments.

Systematic Optimization to Reduce Cytotoxicity

If initial checks do not resolve the issue, proceed with these optimization strategies.

Experimental Workflow for Minimizing Cytotoxicity:

cluster_0 Optimization Strategies cluster_1 Advanced Troubleshooting A Reduce Incubation Time B Optimize Serum Concentration A->B If cytotoxicity persists C Use a Recovery Period B->C If cytotoxicity persists D Consider Co-treatment with Antioxidants C->D If cytotoxicity persists E Test Different Cell Lines D->E If still unresolved F Investigate Off-Target Effects E->F G Analyze for Toxic Metabolites F->G

Figure 2: Systematic workflow for optimizing experimental conditions to reduce cytotoxicity.

1. Reduce Incubation Time:

  • Action: Decrease the duration of exposure of the cells to the inhibitor. For example, if you are treating for 72 hours, try 48 or 24 hours.

  • Rationale: Shorter exposure times may be sufficient to observe the desired effect on intracellular M. tuberculosis while minimizing harm to the host cells.

2. Optimize Serum Concentration in Media:

  • Action: Test a range of fetal bovine serum (FBS) concentrations in your cell culture medium (e.g., 5%, 10%, 15%).

  • Rationale: Serum proteins can bind to small molecules, reducing their free concentration and thus their bioavailability and potential toxicity. However, this can also impact the inhibitor's efficacy.

3. Incorporate a Recovery Period:

  • Action: Treat the cells with the inhibitor for a defined period, then replace the medium with fresh, inhibitor-free medium and allow the cells to recover.

  • Rationale: This can help distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and may allow cells to recover from transient stress.

4. Co-treatment with Protective Agents:

  • Action: Consider co-administering antioxidants like N-acetylcysteine (NAC) if you suspect oxidative stress is a mechanism of cytotoxicity.

  • Rationale: Some cytotoxic effects are mediated by the production of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize hypothetical and example data for Mtb-cyt-bd oxidase inhibitors.

Table 1: Example Cytotoxicity and Efficacy Data for Mtb-cyt-bd Oxidase Inhibitors

InhibitorMtb IC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)
Mtb-cyt-bd oxidase-IN-10.13---
Mtb-cyt-bd oxidase-IN-76.25 (in ΔqcrCAB strain)---
Benzothiazole Amide Analog1.5HEK293T> 50> 33
Hypothetical IN-42.0A54915.07.5

Data for IN-1 and IN-7 are from publicly available sources.[3][4][5] Data for Benzothiazole Amide Analog is representative based on published findings.[1] Data for "Hypothetical IN-4" is for illustrative purposes.

Table 2: Troubleshooting Checklist and Expected Outcomes

Parameter AdjustedRationale for ChangeExpected Outcome for Reduced Cytotoxicity
Inhibitor Concentration Reduce to lowest effective concentrationHigher cell viability, lower LDH release
Incubation Time Minimize exposure to the compoundIncreased cell survival at later time points
Serum Concentration Increase protein bindingHigher CC50 value
Cell Seeding Density Optimize for logarithmic growthMore consistent and reproducible results

Experimental Protocols

Protocol 1: Determining the CC50 in a Mammalian Cell Line using an MTT Assay

Objective: To determine the concentration of an Mtb-cyt-bd oxidase inhibitor that reduces the viability of a mammalian cell line by 50%.

Materials:

  • Mammalian cell line (e.g., A549, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mtb-cyt-bd oxidase inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of your inhibitor in complete medium. A typical concentration range to test would be from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.

    • Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the CC50 value.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells and inhibitor as in Protocol 1.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

    • In addition to your experimental wells, set up controls for:

      • Spontaneous LDH release (no treatment).

      • Maximum LDH release (treat with lysis buffer provided in the kit).

      • Background (medium only).

  • LDH Assay:

    • After the treatment incubation, centrifuge the plate gently if your cells are in suspension.

    • Transfer a specific volume of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.

Signaling Pathways and Experimental Workflows

Hypothesized Off-Target Cytotoxicity Pathway:

Even though the primary target is absent, the inhibitor might induce cytotoxicity through off-target interactions, for example, by causing mitochondrial dysfunction, which leads to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

A Mtb-cyt-bd Oxidase Inhibitor B Off-Target Interaction (e.g., Mitochondrial Protein) A->B C Mitochondrial Dysfunction B->C D Increased ROS Production C->D E Oxidative Stress D->E F Activation of Apoptotic Pathways (e.g., Caspase Activation) E->F G Cell Death F->G

Figure 3: A hypothetical signaling pathway for off-target cytotoxicity.

References

refining Mtb-cyt-bd oxidase-IN-4 treatment protocols for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-4 and similar quinolone-based inhibitors in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the cytochrome bd oxidase, which is one of the two terminal oxidases in the electron transport chain of Mycobacterium tuberculosis (Mtb). The cytochrome bd oxidase is crucial for the bacterium's respiratory adaptation, especially under stressful conditions. By inhibiting this enzyme, this compound disrupts the bacterium's energy metabolism. However, it's important to note that Mtb possesses a second terminal oxidase, the cytochrome bcc:aa3 supercomplex. Inhibition of only the cytochrome bd oxidase may not be sufficient to kill the bacteria, as they can reroute electrons through the alternative oxidase.[1][2][3][4]

Q2: Why is a combination therapy approach often recommended when working with cytochrome bd oxidase inhibitors?

A2: Due to the presence of two terminal oxidases in Mtb, inhibiting only the cytochrome bd oxidase with a compound like this compound may lead to a bacteriostatic rather than a bactericidal effect.[5][6] The bacterium can compensate by utilizing the cytochrome bcc:aa3 oxidase. Therefore, a combination therapy that targets both terminal oxidases is often more effective. A common strategy is to co-administer a cytochrome bd oxidase inhibitor with an inhibitor of the cytochrome bcc:aa3 complex, such as Q203.[5][6][7] This dual inhibition can lead to a complete shutdown of respiratory chain function and enhanced bactericidal activity.[2][7]

Q3: What are some key considerations for formulating this compound for in vivo studies?

A3: As with many small molecule inhibitors, solubility and stability are key formulation challenges. For quinolone-based compounds, it is crucial to determine the optimal vehicle for administration that ensures bioavailability. Common vehicles for oral gavage in mice include solutions or suspensions in agents like 0.5% (w/v) carboxymethylcellulose (CMC) or a combination of polyethylene glycol (PEG), and water. Intravenous formulations would require ensuring complete solubility in a physiologically compatible vehicle. It is essential to perform solubility and stability tests in the chosen vehicle before initiating animal studies.

Q4: What are typical pharmacokinetic challenges observed with quinolone-based Mtb inhibitors?

A4: A significant challenge with some quinolone-based inhibitors is high plasma protein binding.[5][6] For instance, the 2-aryl-quinolone inhibitor CK-2-63 exhibited over 99% binding to both mouse and human plasma proteins.[5] This high level of binding can severely limit the concentration of free, unbound drug at the site of infection, leading to a discrepancy between potent in vitro activity and modest in vivo efficacy.[5][6] Therefore, it is critical to assess the plasma protein binding of this compound early in the drug development process.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor in vivo efficacy despite good in vitro activity 1. High plasma protein binding: The compound may be extensively bound to plasma proteins, reducing the free concentration at the target site.[5][6] 2. Poor pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or rapid clearance. 3. Suboptimal dosing regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations.1. Determine plasma protein binding: Use methods like equilibrium dialysis or ultrafiltration to quantify the unbound fraction of the drug. If binding is high, consider medicinal chemistry efforts to design analogs with lower protein affinity. 2. Conduct pharmacokinetic studies: Perform single-dose PK studies via both intravenous and oral routes to determine key parameters like bioavailability, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[5] 3. Dose-ranging studies: Evaluate a range of doses in an acute infection model to establish a dose-response relationship.
Inconsistent results between experiments 1. Formulation issues: The compound may not be uniformly suspended or may be degrading in the vehicle. 2. Animal handling and infection variability: Inconsistent infection inoculum or animal stress can affect disease progression and treatment outcomes.1. Validate formulation: Prepare fresh formulations for each experiment and ensure thorough mixing before each dose. Conduct stability studies of the compound in the chosen vehicle. 2. Standardize procedures: Use a well-characterized and standardized infection protocol. Ensure all animal handling procedures are consistent across all experimental groups.
Toxicity observed in treated animals (e.g., weight loss, lethargy) 1. Off-target effects: The compound may be inhibiting host enzymes or have other toxic liabilities. 2. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects at the administered volume and frequency.1. In vitro cytotoxicity screening: Test the compound against a panel of mammalian cell lines to assess its cytotoxic potential. 2. Maximum tolerated dose (MTD) study: Conduct a dose-escalation study in uninfected animals to determine the MTD. 3. Vehicle control group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.

Quantitative Data Summary

The following table summarizes pharmacokinetic and in vivo efficacy data for the 2-aryl-quinolone cytochrome bd oxidase inhibitor CK-2-63, which can serve as a reference for designing studies with this compound.

Parameter Value Species Administration Route Reference
Bioavailability (F) ~39.4%MouseOral (20 mg/kg) vs. IV (3 mg/kg)[5]
Plasma Protein Binding >99.9% (1 µM), 99.7% (10 µM)Mouse and HumanIn vitro[5]
Acute Infection Model Efficacy (as monotherapy) Modest reduction in lung CFUMouseOral[5][6]
Acute Infection Model Efficacy (in combination with Q203) Modest lowering of lung burden compared to Q203 aloneMouseOral[5][6]
Chronic Infection Model Efficacy (in combination with Q203) Modest lowering of lung burden compared to Q203 aloneMouseOral[5]

Experimental Protocols

Murine Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Methodology:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 3 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).

  • Formulation:

    • IV: Solubilize the compound in a suitable vehicle for intravenous injection (e.g., a solution containing DMSO, PEG400, and saline).

    • PO: Prepare a suspension or solution in a vehicle such as 0.5% (w/v) carboxymethylcellulose in water.

  • Procedure:

    • Administer a single dose of the compound to each mouse.

    • Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, and bioavailability) using appropriate software.

In Vivo Efficacy Study in an Acute Mouse Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with Q203.

Methodology:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv to achieve an initial lung burden of approximately 100-200 colony-forming units (CFU).

  • Treatment Groups (starting one day post-infection):

    • Group 1: Vehicle control.

    • Group 2: this compound monotherapy (e.g., 100 mg/kg, once daily by oral gavage).

    • Group 3: Q203 monotherapy (e.g., 20 mg/kg, once daily by oral gavage).

    • Group 4: this compound + Q203 combination therapy.

  • Treatment Duration: Treat for a specified period, for example, 4 weeks.

  • Efficacy Readout:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with a detergent.

    • Plate serial dilutions of the homogenates on 7H11 agar plates supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Data Analysis: Compare the log10 CFU counts between the different treatment groups and the vehicle control group.

Visualizations

Signaling_Pathway Mechanism of Action: Dual Inhibition of Mtb Respiratory Chain Menaquinol Menaquinol Pool (MQH2) Cyt_bcc_aa3 Cytochrome bcc:aa3 (Complex III/IV) Menaquinol->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinol->Cyt_bd e- Oxygen Oxygen (O2) Cyt_bcc_aa3->Oxygen e- Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force H+ pumping Cyt_bd->Oxygen e- Cyt_bd->Proton_Motive_Force H+ translocation ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 Q203->Cyt_bcc_aa3 IN4 This compound IN4->Cyt_bd

Caption: Dual inhibition of Mtb's respiratory chain by Q203 and this compound.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Infection_Prep Prepare Mtb H37Rv Inoculum Aerosol_Infection Aerosol Infection of Mice Infection_Prep->Aerosol_Infection Animal_Acclimation Acclimate BALB/c Mice Animal_Acclimation->Aerosol_Infection Treatment_Initiation Initiate Daily Treatment (Day 1 Post-Infection) Aerosol_Infection->Treatment_Initiation Treatment_Period 4-Week Treatment Period Treatment_Initiation->Treatment_Period Euthanasia Euthanize Mice Treatment_Period->Euthanasia Organ_Harvest Harvest Lungs and Spleen Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Incubation Incubate Plates (3-4 Weeks) Plating->Incubation CFU_Enumeration Enumerate CFU Incubation->CFU_Enumeration Data_Analysis Analyze and Compare CFU Counts CFU_Enumeration->Data_Analysis

Caption: Workflow for an acute murine model of tuberculosis efficacy study.

References

Validation & Comparative

A Comparative Guide to Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. The Mtb electron transport chain (ETC) presents a promising avenue for drug development, with cytochrome bd oxidase emerging as a key target. This terminal oxidase, absent in eukaryotes, is crucial for Mtb's survival under hypoxic conditions and contributes to its tolerance to inhibitors of the primary cytochrome bcc:aa3 oxidase. This guide provides a comparative overview of Mtb-cyt-bd oxidase-IN-4 and other notable inhibitors of Mtb cytochrome bd oxidase, supported by experimental data and detailed methodologies.

Introduction to Mtb Cytochrome bd Oxidase Inhibition

The Mtb respiratory chain is branched, featuring two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase. While cytochrome bcc:aa3 is the primary oxidase under normoxic conditions, cytochrome bd oxidase becomes critical under low oxygen tension, a condition encountered within host granulomas. Crucially, inhibition of cytochrome bd oxidase alone is often not bactericidal. However, a synergistic bactericidal effect is observed when combined with inhibitors of the cytochrome bcc:aa3 complex, such as Q203 (Telacebec). This dual-inhibition strategy effectively shuts down Mtb's energy production, leading to cell death. This guide focuses on compounds that directly target the cytochrome bd oxidase.

Quantitative Comparison of Mtb Cytochrome bd Oxidase Inhibitors

Inhibitor ClassRepresentative CompoundTargetIC50Ki/KdMICCitation(s)
Quinolinyl-pyrimidine derivatives This compoundCytochrome bd oxidaseData not availableData not availableData not available-
1-Hydroxy-2-methylquinolin-4(1H)-one derivatives Mtb-cyt-bd oxidase-IN-7 (compound 8d)Cytochrome bd oxidaseNot reportedKd: 4.17 μM 6.25 μM (against ΔqcrCAB Mtb strain)[1]
2-Aryl-quinolone derivatives CK-2-63Cytochrome bd oxidase0.27 μM - 3.70 μM (aerobic conditions)Not reportedNot reported[2]
Thieno[3,2-d]pyrimidin-4-amine derivatives TPA-19dCytochrome bd oxidase5.8 - 19 μM (ATP depletion assay with Q203)Not reportedNot reported[3]
Quinazoline-based inhibitors ND-011992Cytochrome bd oxidaseNot reportedNot reportedIneffective alone, synergistic with Q203[4]
Isoprenoid quinolone alkaloids Aurachin DCytochrome bd oxidaseNanomolar rangeNot reported4 - 8 μM [5]

Note: The lack of publicly available data for a compound specifically named "this compound" prevents its direct comparison. Researchers are encouraged to consult specific publications or commercial suppliers for detailed information on this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used in the evaluation of Mtb cytochrome bd oxidase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for Mtb is the Microplate Alamar Blue Assay (MABA).

Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by metabolically active cells to the pink-colored, fluorescent resorufin. The color change provides a visual or fluorometric readout of cell viability.

Protocol Outline:

  • Preparation of Inhibitor Plates: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Grow Mtb H37Rv to mid-log phase, and dilute the culture to a standardized cell density (e.g., McFarland standard of 1, followed by a 1:25 dilution).

  • Inoculation: Add 100 µL of the diluted Mtb suspension to each well of the inhibitor plate. Include drug-free (inoculum only) and media-only (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[6]

Cytochrome bd Oxidase Activity Assay (Oxygen Consumption Assay)

This assay directly measures the enzymatic activity of cytochrome bd oxidase by monitoring oxygen consumption.

Principle: Inverted membrane vesicles (IMVs) containing the cytochrome bd oxidase are used as the enzyme source. The rate of oxygen consumption is measured upon the addition of a suitable electron donor (e.g., menaquinol). The inhibitory effect of a compound is determined by the reduction in the oxygen consumption rate.

Protocol Outline:

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Overexpress Mtb cytochrome bd oxidase in a suitable host (e.g., an E. coli strain lacking its own terminal oxidases).

    • Harvest the cells and prepare membrane fractions by cell lysis and ultracentrifugation.

    • Prepare IMVs by passing the membrane suspension through a French press.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor in a sealed reaction chamber.

    • Add a defined amount of IMVs to the reaction buffer.

    • Initiate the reaction by adding an electron donor (e.g., a menaquinol analogue).

    • Record the rate of oxygen consumption.

  • Inhibition Assay:

    • Pre-incubate the IMVs with various concentrations of the test inhibitor for a defined period.

    • Initiate the reaction and measure the oxygen consumption rate as described above.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Mtb_ETC_Inhibition cluster_ETC Mtb Electron Transport Chain cluster_branch1 Cytochrome bcc:aa3 Pathway cluster_branch2 Cytochrome bd Pathway cluster_inhibitors Inhibitors cluster_outcome Outcome NADH NADH Complex_I Complex_I NADH->Complex_I e- Menaquinone_Pool Menaquinone_Pool Complex_I->Menaquinone_Pool e- Succinate Succinate Complex_II Complex_II Succinate->Complex_II e- Complex_II->Menaquinone_Pool e- Cyt_bcc Cyt_bcc Menaquinone_Pool->Cyt_bcc e- Cyt_bd Cyt_bd Menaquinone_Pool->Cyt_bd e- ATP_Synthase ATP Synthase Menaquinone_Pool->ATP_Synthase H+ gradient Cyt_aa3 Cyt_aa3 Cyt_bcc->Cyt_aa3 e- O2 O2 Cyt_aa3->O2 e- -> H2O O2_alt O2 Cyt_bd->O2_alt e- -> H2O Q203 Q203 (Telacebec) Q203->Cyt_bcc Inhibits Dual_Inhibition Dual Inhibition Mtb_cyt_bd_IN4 This compound & Other bd Inhibitors Mtb_cyt_bd_IN4->Cyt_bd Inhibits ATP_Production ATP_Production ATP_Synthase->ATP_Production Produces Bacterial_Survival Bacterial_Survival ATP_Production->Bacterial_Survival Bacterial_Death Bacterial_Death ATP_Production->Bacterial_Death Dual_Inhibition->ATP_Production Blocks

Caption: Mtb Electron Transport Chain and Dual Inhibition Strategy.

The diagram above illustrates the branched electron transport chain of Mycobacterium tuberculosis. Electrons from NADH and succinate are transferred to the menaquinone pool. From there, they can proceed through either the primary cytochrome bcc:aa3 pathway or the alternative cytochrome bd oxidase pathway to reduce oxygen to water, generating a proton gradient that drives ATP synthesis. The diagram highlights the synergistic effect of dual inhibition, where a cytochrome bcc:aa3 inhibitor like Q203 and a cytochrome bd oxidase inhibitor (represented by this compound and others) together block both pathways, leading to a collapse in ATP production and subsequent bacterial death.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Whole-Cell Screen (e.g., MABA) Compound_Library->Primary_Screen Hit_Identification Identify Active Compounds (Hits) Primary_Screen->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) Hit_Identification->Cytotoxicity_Assay Selectivity_Assessment Assess Selectivity for Mtb Cytotoxicity_Assay->Selectivity_Assessment Target_Validation Target Validation Assay (Oxygen Consumption Assay) Selectivity_Assessment->Target_Validation On_Target_Activity Confirm On-Target Activity (Inhibition of Cyt-bd) Target_Validation->On_Target_Activity Lead_Optimization Lead Optimization (SAR studies) On_Target_Activity->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy

Caption: High-Throughput Screening Workflow for Mtb Inhibitors.

This workflow diagram outlines a typical drug discovery pipeline for identifying and validating novel inhibitors of Mycobacterium tuberculosis. The process begins with a high-throughput primary screen of a compound library against whole Mtb cells. Active compounds, or "hits," are then subjected to a series of secondary assays to assess their cytotoxicity against mammalian cells and confirm their on-target activity against the desired molecular target, in this case, cytochrome bd oxidase. Promising candidates then proceed to lead optimization and in vivo efficacy studies.

Conclusion

The development of inhibitors targeting the Mtb cytochrome bd oxidase represents a promising strategy to combat tuberculosis, particularly in the context of combination therapies. While a variety of chemical scaffolds have demonstrated inhibitory activity, further research is needed to optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide are intended to support researchers in the evaluation and development of the next generation of anti-tubercular agents. The synergistic approach of dual inhibition of both terminal oxidases holds significant potential for a more effective and rapid clearance of Mtb infection.

References

A Comparative Analysis of Two Key Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors: Aurachin D and CK-2-63

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhibitors of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase: the natural product aurachin D and the novel synthetic compound CK-2-63. This analysis is supported by experimental data to inform future research and development in the fight against tuberculosis.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel therapeutic targets. The cytochrome bd (cyt-bd) oxidase, a key component of the Mtb respiratory chain, represents a promising target as it is essential for bacterial survival under certain stress conditions and is absent in humans.[1][2] This guide focuses on a comparative evaluation of two significant inhibitors of this enzyme: aurachin D, a well-characterized natural product, and CK-2-63, a recently identified synthetic inhibitor.

Mechanism of Action: Targeting the Mtb Respiratory Chain

Both aurachin D and CK-2-63 target the cytochrome bd oxidase, which is one of two terminal oxidases in the Mtb electron transport chain. The other is the cytochrome bcc-aa3 supercomplex. By inhibiting cytochrome bd oxidase, these compounds disrupt the bacterium's ability to generate ATP, particularly under hypoxic conditions, which are relevant during infection.[3]

Aurachin D, a quinolone derivative, is a known potent inhibitor of cytochrome bd oxidase.[4][5][6] CK-2-63 is a more recently identified 2-aryl-quinolone that also targets this enzyme, demonstrating the potential of this chemical scaffold for further drug development.[7][8]

Quantitative Efficacy Data

The following table summarizes the key quantitative data for aurachin D and CK-2-63 based on available experimental findings.

ParameterAurachin DCK-2-63Reference(s)
Target Mycobacterium tuberculosis cytochrome bd oxidaseMycobacterium tuberculosis cytochrome bd oxidase[4][5][7]
IC50 (Mtb cyt-bd oxidase) Not explicitly stated, but inhibits at nanomolar concentrations.3.7 µM (for growth suppression of Mtb H37Rv)[4][9]
MIC90 (Mtb H37Rv) 4-8 µM (for some potent analogues)5 µM[5][10]
In Vitro Efficacy (Standalone) Moderate growth inhibition.Modest efficacy, bacteriostatic phenotype.[5][7]
In Vitro Efficacy (Combination) Synergistic killing with cytochrome bcc-aa3 inhibitors (e.g., Q203).Potentiates and synergizes with Q203 and bedaquiline, leading to enhanced growth suppression and in vitro sterilization.[7][8][10]
In Vivo Efficacy Not detailed in the provided results.Modest lowering of lung burden in combination with Q203 in mice; efficacy limited by high plasma protein binding.[7]

Experimental Protocols

The evaluation of these inhibitors has relied on a set of key experimental methodologies to determine their efficacy and mechanism of action.

Mtb Cytochrome bd Oxidase Inhibition Assay (Oxygen Consumption)

This assay directly measures the inhibitory effect of the compounds on the target enzyme.

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs are prepared from Mtb cultures to isolate the respiratory chain components.

  • Oxygen Consumption Measurement: The rate of oxygen consumption by the IMVs is measured using an oxygen electrode.

  • Inhibitor Addition: The inhibitor (aurachin D or CK-2-63) is added at various concentrations to the IMV suspension.

  • Data Analysis: The reduction in the oxygen consumption rate in the presence of the inhibitor is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.

  • Bacterial Culture: Mtb is cultured in a suitable liquid medium (e.g., 7H9 broth).

  • Serial Dilution: The inhibitors are serially diluted in a 96-well plate.

  • Inoculation: A standardized suspension of Mtb is added to each well.

  • Incubation: The plates are incubated for a defined period (e.g., 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the bacteria.

Time-Kill Curve Assays

These assays assess the bactericidal or bacteriostatic activity of a compound over time.

  • Bacterial Culture: Mtb is grown to a specific optical density in liquid culture.

  • Compound Addition: The inhibitor is added at a specific concentration (e.g., at its MIC90).

  • Sampling: Aliquots are taken at different time points (e.g., 0, 3, 7, 14, and 21 days).

  • CFU Determination: The number of viable bacteria (colony-forming units, CFU) in each aliquot is determined by plating on solid medium.

  • Data Analysis: The change in CFU over time indicates whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Mtb_Respiratory_Chain cluster_0 Menaquinol Pool cluster_1 Electron Transport Chain cluster_2 Cellular Respiration MQ Menaquinol (MQH2) bcc_aa3 Cytochrome bcc-aa3 (Target of Q203) MQ->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase (Target of Aurachin D & CK-2-63) MQ->bd_oxidase e- NDH Type II NADH Dehydrogenase ATP_synthase ATP Synthase (Target of Bedaquiline) bcc_aa3->ATP_synthase H+ gradient O2 Oxygen (O2) bcc_aa3->O2 e- bd_oxidase->ATP_synthase H+ gradient bd_oxidase->O2 e- ATP ATP ATP_synthase->ATP H2O Water (H2O) Aurachin_D Aurachin D Aurachin_D->bd_oxidase CK_2_63 CK-2-63 CK_2_63->bd_oxidase

Figure 1: Simplified signaling pathway of the Mycobacterium tuberculosis electron transport chain, highlighting the targets of aurachin D, CK-2-63, and other respiratory inhibitors.

Experimental_Workflow cluster_0 In Vitro Efficacy Assessment start Start: Isolate Mtb Strain culture Culture Mtb in appropriate medium start->culture mic_assay Perform MIC Assay with Aurachin D and CK-2-63 culture->mic_assay time_kill Perform Time-Kill Curve Assays culture->time_kill imv_prep Prepare Inverted Membrane Vesicles (IMVs) culture->imv_prep data_analysis Analyze and Compare MIC, bactericidal activity, and IC50 mic_assay->data_analysis time_kill->data_analysis o2_consumption Measure Oxygen Consumption with and without inhibitors (IC50) imv_prep->o2_consumption o2_consumption->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

Figure 2: A generalized experimental workflow for the in vitro comparison of Mtb cytochrome bd oxidase inhibitors.

Conclusion

Both aurachin D and CK-2-63 are valuable chemical probes for studying the function of cytochrome bd oxidase in Mycobacterium tuberculosis. Aurachin D, as a natural product, has been instrumental in validating this enzyme as a drug target. CK-2-63 represents a promising synthetic scaffold that, while showing modest standalone efficacy, demonstrates significant potential in combination therapies.[7][10]

The observed synergy of CK-2-63 with other respiratory inhibitors like Q203 and bedaquiline highlights a critical strategy for future anti-tuberculosis drug development: targeting multiple components of the respiratory chain simultaneously.[7][8] This approach may lead to more effective and faster-acting treatment regimens, which are urgently needed to combat drug-resistant tuberculosis.

Further research into optimizing the pharmacokinetic properties of 2-aryl-quinolone derivatives, such as reducing plasma protein binding, could lead to the development of more potent and clinically viable cytochrome bd oxidase inhibitors. The experimental protocols and comparative data presented in this guide provide a foundation for these future endeavors.

References

A Comparative Guide to the Bactericidal Activity of Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bactericidal activity of inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. As the requested compound, 'Mtb-cyt-bd oxidase-IN-4', is not prominently documented in publicly available scientific literature, this guide will focus on well-characterized inhibitors of the same target, such as ND-011992 and CK-2-63, and the canonical inhibitor Aurachin D. The primary focus is on the synergistic bactericidal effect observed when these inhibitors are combined with inhibitors of the cytochrome bc1:aa3 complex, such as Q203 (Telacebec).

The Rationale for Targeting Cytochrome bd Oxidase

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1][2] While the bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is crucial for bacterial survival under stress conditions encountered within the host, such as hypoxia and nitrosative stress.[1][2] Inhibition of the cyt-bd oxidase alone is generally bacteriostatic, not bactericidal. However, the simultaneous inhibition of both terminal oxidases leads to a potent, synergistic bactericidal effect, making cyt-bd oxidase a key target for novel combination therapies against tuberculosis.[1][2][3]

Comparative Analysis of Inhibitor Performance

The following tables summarize the quantitative data on the bactericidal activity of selected Mtb-cyt-bd oxidase inhibitors.

Table 1: In Vitro Inhibitory Activity against Mtb Cytochrome bd Oxidase

CompoundIC50 (µM) against Mtb cyt-bd oxidaseReference(s)
ND-011992~0.63 (against E. coli bd-I oxidase)[4]
Aurachin D0.15[5]
CK-2-63Not explicitly stated, but potent[6]

Table 2: Minimum Inhibitory Concentration (MIC) against M. tuberculosis

CompoundMIC (µM) against Mtb H37RvIn Combination with Q203Reference(s)
ND-0119922.8 - 4.2Synergistic reduction of Q203 MIC[7]
Aurachin D4 - 8 (for analogue 1g)8-fold reduction in Q203 MIC[3][5][8]
CK-2-63~3.7 (IC50 for growth suppression)Potentiates Q203 activity[6][9]

Table 3: Bactericidal Activity from Time-Kill Kinetics Assays

Compound/CombinationMtb StrainKey FindingReference(s)
ND-011992 + Q203H37Rv (replicating & non-replicating)Bactericidal activity observed
Aurachin D + Q203H37RvConverts bacteriostatic Q203 to bactericidal[3]
CK-2-63 + Q203H37RvSubstantial increase in sterilization rate[9]
CK-2-63 + BedaquilineH37RvEnhanced bactericidal activity[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is often determined using the microplate Alamar blue assay (MABA) or by measuring optical density.

Protocol:

  • Prepare a 96-well microtiter plate with two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 1 x 10^5 bacteria/mL in each well.[11]

  • Include a drug-free control well and a sterile control well.

  • Incubate the plate at 37°C for 7-14 days.

  • After incubation, add a resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is determined as the lowest drug concentration that prevents a color change of the resazurin indicator from blue to pink, indicating the absence of bacterial growth.[12]

Checkerboard Assay for Synergy

This assay is used to assess the interaction between two antimicrobial agents.

Protocol:

  • In a 96-well plate, prepare serial dilutions of compound A along the x-axis and serial dilutions of compound B along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate the wells with M. tuberculosis as described for the MIC assay.

  • Incubate the plate and determine the MIC of each compound in the presence of the other.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

  • A FICI of ≤ 0.5 is indicative of synergy.[12][13]

Time-Kill Kinetics Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Inoculate a culture of M. tuberculosis in 7H9 broth to a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Add the test compound(s) at desired concentrations (e.g., 4x, 8x, 16x MIC). Include a drug-free control.

  • Incubate the cultures at 37°C.

  • At various time points (e.g., 0, 3, 7, 14, and 21 days), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks, and then count the number of colony-forming units (CFU).

  • A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.[14][15]

ATP Measurement Assay

Intracellular ATP levels are a direct indicator of bacterial metabolic activity and viability.

Protocol:

  • Expose M. tuberculosis cultures to the test compounds for a specified period.

  • Harvest the bacterial cells by centrifugation.

  • Lyse the cells to release intracellular ATP. This can be achieved through a combination of chemical lysis (e.g., with perchloric acid) and mechanical disruption (e.g., bead beating).[16]

  • The ATP in the lysate is quantified using a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.[17][18]

  • The light output is measured using a luminometer and is proportional to the ATP concentration. A significant drop in ATP levels indicates a disruption of energy metabolism.

Visualizations

Mtb Electron Transport Chain and Synergistic Inhibition

Mtb_ETC cluster_membrane Cytoplasmic Membrane cluster_bc1aa3 Cytochrome bc1:aa3 Supercomplex cluster_bd Cytochrome bd Oxidase NDH2 Type II NADH Dehydrogenase Menaquinone Menaquinone Pool NDH2->Menaquinone e- bc1 Cytochrome bc1 Menaquinone->bc1 e- bd Cytochrome bd Menaquinone->bd e- aa3 Cytochrome aa3 bc1->aa3 e- Proton_Motive_Force Proton Motive Force O2_1 O2 aa3->O2_1 e- O2_2 O2 bd->O2_2 e- H2O_1 2H2O O2_1->H2O_1 4H+ H2O_2 2H2O O2_2->H2O_2 4H+ Q203 Q203 Q203->bc1 Cyt_bd_Inhibitor Cyt-bd Inhibitor (e.g., ND-011992) Cyt_bd_Inhibitor->bd ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase

Caption: Mtb's branched electron transport chain and the sites of synergistic inhibition.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow Start Identify Putative Mtb-cyt-bd Oxidase Inhibitor MIC_Assay Determine MIC (alone and with Q203) Start->MIC_Assay Checkerboard Checkerboard Assay (confirm synergy with Q203) MIC_Assay->Checkerboard Time_Kill Time-Kill Kinetics Assay (assess bactericidal activity) Checkerboard->Time_Kill ATP_Assay Measure Cellular ATP Levels (confirm metabolic disruption) Time_Kill->ATP_Assay Conclusion Validated Bactericidal Combination Therapy Candidate ATP_Assay->Conclusion

Caption: A typical experimental workflow for validating a novel Mtb-cyt-bd oxidase inhibitor.

References

Comparative Analysis of Novel Cytochrome bd Oxidase Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of emerging inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, a critical enzyme in the bacterial electron transport chain. As a non-essential enzyme for in-vitro growth but crucial for survival under stress conditions and during infection, cyt-bd oxidase presents a promising target for novel anti-tubercular therapies.[1][2][3] The guide focuses on a representative compound, designated here as Mtb-cyt-bd oxidase-IN-4, and compares its hypothetical performance characteristics against other known inhibitors of the same target.

The primary mechanism of action of these inhibitors is the disruption of the electron transport chain, which becomes particularly effective when the primary terminal oxidase, the cytochrome bcc-aa3 supercomplex, is also inhibited.[1][4] This dual inhibition strategy leads to a potent bactericidal effect, a key goal in shortening tuberculosis treatment regimens.[5]

Performance Comparison of Mtb-cyt-bd Oxidase Inhibitors

The following table summarizes the in vitro efficacy of this compound against a panel of Mtb clinical isolates, alongside data for other notable cyt-bd oxidase inhibitors. The data presented for this compound is hypothetical and serves as a placeholder for future experimental results.

InhibitorMtb Clinical IsolateMIC (µM)IC50 (µM)Combination Synergy (with Q203)Reference
This compound H37Rv [Data not available] [Data not available] [Data not available] N/A
Drug-Susceptible Isolate 1 [Data not available] [Data not available] [Data not available] N/A
MDR Isolate 1 [Data not available] [Data not available] [Data not available] N/A
XDR Isolate 1 [Data not available] [Data not available] [Data not available] N/A
Mtb-cyt-bd oxidase-IN-2H37Rv2560.67Not Reported[6]
Mtb-cyt-bd oxidase-IN-7ΔqcrCAB (Cyt-bd+)6.25Not Reported (Kd = 4.17 µM)Synergistic[7]
CK-2-63 (2-Aryl-Quinolone)H37RvNot specifiedNot specifiedSynergistic[8]
Aurachin DNot specifiedNot specifiedNot specifiedSynergistic[4]
Benzothiazole AmidesReplicating and Non-replicating MtbNot specifiedNot specifiedSynergistic[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dual Inhibition of Mtb's Electron Transport Chain

The following diagram illustrates the rationale behind the combination therapy targeting both terminal oxidases of the Mtb electron transport chain. Inhibition of the primary cytochrome bcc-aa3 oxidase by drugs like Q203 can be compensated by the upregulation of the alternative cytochrome bd oxidase.[10] Therefore, simultaneous inhibition of both oxidases is required for a bactericidal effect.

cluster_etc Mtb Electron Transport Chain cluster_inhibitors Inhibitors NADH Dehydrogenase NADH Dehydrogenase Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool e- Succinate Dehydrogenase Succinate Dehydrogenase Succinate Dehydrogenase->Menaquinone Pool e- Cyt bcc-aa3 Cyt bcc-aa3 Menaquinone Pool->Cyt bcc-aa3 e- Cyt bd Oxidase Cyt bd Oxidase Menaquinone Pool->Cyt bd Oxidase e- ATP Synthase ATP Synthase Cyt bcc-aa3->ATP Synthase H+ gradient Cyt bd Oxidase->ATP Synthase H+ gradient ATP ATP ATP Synthase->ATP Generates Q203 Q203 Q203->Cyt bcc-aa3 Inhibits Mtb-cyt-bd-IN-4 Mtb-cyt-bd-IN-4 Mtb-cyt-bd-IN-4->Cyt bd Oxidase Inhibits

Caption: Dual inhibition of Mtb's respiratory chain.

Experimental Workflow: Screening for Mtb-cyt-bd Oxidase Inhibitors

The diagram below outlines a typical workflow for identifying and characterizing novel inhibitors of Mtb's cytochrome bd oxidase.

Start Start Compound Library Compound Library Start->Compound Library Primary Screen Primary Screen (e.g., ΔqcrCAB Mtb strain) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Screen Secondary Screen (Wild-type Mtb + Q203) Hit Identification->Secondary Screen Active End End Hit Identification->End Inactive Lead Candidate Lead Candidate Secondary Screen->Lead Candidate In vitro Assays In vitro Characterization (MIC, IC50, Cytotoxicity) Lead Candidate->In vitro Assays In vivo Models In vivo Efficacy (Mouse models) In vitro Assays->In vivo Models In vivo Models->End

Caption: Workflow for inhibitor screening and validation.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and other inhibitors against various Mtb clinical isolates is determined using the broth microdilution method.[11]

  • Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Mtb inoculum, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Inoculate each well with a standardized Mtb suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a drug-free control and a sterile control.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

2. In Vitro Synergy Assay

The synergistic effect of this compound in combination with a cytochrome bcc-aa3 inhibitor (e.g., Q203) is assessed using a checkerboard titration method.

  • Materials: 96-well microtiter plates, Middlebrook 7H9 broth with OADC, Mtb inoculum, this compound, Q203.

  • Procedure:

    • Prepare serial dilutions of this compound along the rows and Q203 along the columns of a 96-well plate.

    • Inoculate the wells with a standardized Mtb suspension.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

3. Oxygen Consumption Rate (OCR) Assay

The effect of inhibitors on Mtb respiration can be measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.

  • Materials: Mtb culture, appropriate assay medium, test compounds.

  • Procedure:

    • Prepare a single-cell suspension of Mtb and seed it into a Seahorse XF plate or an oxygen electrode chamber.

    • Inject the test compounds (this compound, Q203, or the combination) and monitor the oxygen consumption rate over time.

    • A significant decrease in OCR in the presence of the inhibitor(s) indicates targeting of the respiratory chain.[12]

Conclusion

The development of inhibitors targeting the cytochrome bd oxidase of Mycobacterium tuberculosis holds significant promise for novel anti-tubercular therapies, particularly in combination with inhibitors of the cytochrome bcc-aa3 supercomplex. This comparative guide provides a framework for evaluating the efficacy of new chemical entities like this compound against various Mtb clinical isolates. The provided experimental protocols offer standardized methods for generating the critical data needed to advance promising lead compounds through the drug development pipeline. Further research and clinical studies are essential to fully elucidate the therapeutic potential of this class of inhibitors.

References

Cross-Validation of Mtb-cyt-bd Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. It objectively compares the performance of lead compounds with alternative therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in the research and development of novel anti-tubercular drugs.

Introduction to Mtb Cytochrome bd Oxidase as a Drug Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. This chain has two terminal oxidases: the primary cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd (cyt-bd) oxidase. The cyt-bd oxidase is essential for Mtb's viability under stressful conditions such as hypoxia and nitrosative stress, which are encountered within the host.[1] Crucially, this enzyme is absent in eukaryotes, making it an attractive and selective target for novel anti-TB drugs.[1]

Inhibiting the cyt-bd oxidase alone has shown limited efficacy due to the compensatory action of the cytochrome bcc-aa3 complex. However, a synergistic and bactericidal effect is observed when cyt-bd oxidase inhibitors are combined with drugs targeting other components of the ETC, such as the cytochrome bcc-aa3 inhibitor Telacebec (Q203) or the ATP synthase inhibitor Bedaquiline.[2][3] This dual-targeting strategy is a promising approach to overcome drug resistance and shorten TB treatment regimens.

This guide focuses on two key investigational inhibitors of Mtb-cyt-bd oxidase, CK-2-63 (a 2-aryl-quinolone) and ND-011992 , and compares their activity with Telacebec (Q203) and Bedaquiline , which target other critical components of Mtb's energy metabolism.

Comparative Performance Data

The following tables summarize the quantitative data on the in vitro efficacy of the selected inhibitors, both alone and in combination.

Table 1: In Vitro Activity of Individual Inhibitors against M. tuberculosis

CompoundTargetMIC50 / IC50Organism/Assay ConditionCitation
CK-2-63 Cytochrome bd oxidaseIC50: 3.70 µMM. tuberculosis H37Rv (aerobic)[4]
MIC90: 5 µMM. tuberculosis H37Rv[5]
ND-011992 Cytochrome bd oxidaseIC50: 2.8-4.2 µMM. tuberculosis H37Rv[6]
Telacebec (Q203) Cytochrome bcc-aa3 complexMIC50: 2.7 nMM. tuberculosis H37Rv (broth)[7]
MIC50: 0.28 nMM. tuberculosis H37Rv (in macrophages)[8]
Bedaquiline ATP synthase (c-subunit)MIC90: 0.05 µMM. tuberculosis H37Rv[5]

Table 2: Synergistic Activity of Inhibitor Combinations against M. tuberculosis

CombinationEffectAssay ConditionCitation
CK-2-63 + Telacebec (Q203) Enhanced bactericidal activityM. tuberculosis H37Rv time-kill assay[2]
CK-2-63 + Bedaquiline Enhanced bactericidal activityM. tuberculosis H37Rv time-kill assay[2][5]
ND-011992 + Telacebec (Q203) Synergistic inhibition of oxygen consumption and ATP synthesis; bactericidal activityM. tuberculosis H37Rv[9][10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of cyt-bd oxidase inhibitors is the blockade of the alternative branch of the Mtb electron transport chain. This disrupts the proton motive force and, consequently, ATP synthesis, particularly under conditions where the main respiratory pathway is compromised.

Mtb_ETC cluster_membrane Inner Membrane cluster_inhibitors Inhibitors NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinone->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinone->Cyt_bd e- O2 O2 Cyt_bcc_aa3->O2 4H+ + O2 -> 2H2O H+_out H+ (Periplasm) Cyt_bcc_aa3->H+_out H+ pumping Cyt_bd->O2 4H+ + O2 -> 2H2O ATP_synthase ATP Synthase H+_in H+ (Cytoplasm) ATP_synthase->H+_in H+ influx ATP ATP ATP_synthase->ATP ATP Synthesis Q203 Telacebec (Q203) Q203->Cyt_bcc_aa3 CK263_ND011992 CK-2-63 / ND-011992 CK263_ND011992->Cyt_bd BDQ Bedaquiline BDQ->ATP_synthase H+_out->ATP_synthase ADP + Pi ADP + Pi OCR_Workflow start Start: Mtb Culture prep_cells Prepare Mtb suspension in respirometry buffer start->prep_cells plate_cells Dispense cells and oxygen probe into 96-well plate prep_cells->plate_cells add_compounds Add test inhibitors (e.g., CK-2-63, Q203) plate_cells->add_compounds seal_plate Seal wells with mineral oil add_compounds->seal_plate measure Measure fluorescence kinetically at 37°C seal_plate->measure analyze Calculate Oxygen Consumption Rate (OCR) measure->analyze end End: Determine inhibitory effect analyze->end

References

benchmarking Mtb-cyt-bd oxidase-IN-4 against a panel of respiratory chain inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of a potent Mtb-cyt-bd oxidase inhibitor, an Aurachin D analogue, against a panel of well-characterized respiratory chain inhibitors in Mycobacterium tuberculosis (Mtb). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to support informed decisions in anti-tubercular drug discovery.

Introduction to Mtb-cyt-bd Oxidase and its Inhibition

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. One of the two terminal oxidases in this chain is the cytochrome bd oxidase (cyt-bd), a key enzyme for respiration under hypoxic conditions found within the host. Its absence in mammals makes it an attractive target for novel therapeutics. This guide focuses on a promising inhibitor of Mtb-cyt-bd oxidase, an analogue of Aurachin D (hereafter referred to as ADA), and benchmarks its performance against inhibitors targeting other key components of the Mtb respiratory chain.

Comparative Analysis of Respiratory Chain Inhibitors

To provide a comprehensive assessment, ADA is compared against a panel of inhibitors targeting different complexes of the Mtb respiratory chain:

  • Q203 (Telacebec): An inhibitor of the cytochrome bcc-aa3 supercomplex (Complex III-IV).

  • Bedaquiline: An inhibitor of the F1Fo-ATP synthase (Complex V).

  • Clofazimine: An inhibitor of the type II NADH dehydrogenase (NDH-2).

The following table summarizes the in vitro inhibitory activities of these compounds against their respective targets and whole Mtb cells.

Table 1: Comparative Inhibitory Activity of Respiratory Chain Inhibitors against M. tuberculosis

CompoundTargetAssay TypeIC50 (µM)MIC (µM) against Mtb H37RvReference(s)
Aurachin D Analogue (ADA) Cytochrome bd oxidase Oxygen Consumption 0.15 - 0.67 4 - 256 [1][2][3][4]
Q203 (Telacebec)Cytochrome bcc-aa3ATP Synthesis~0.00250.0017 - 7[5]
BedaquilineATP SynthaseATP Synthesis~0.0340.125 - 2[6][7]
ClofazimineType II NADH DehydrogenaseNot specifiedNot specified>8[5][7]

Note: IC50 and MIC values are sourced from multiple publications and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Expression and Purification of M. tuberculosis Cytochrome bd Oxidase

A protocol for the heterologous expression and purification of functional Mtb cytochrome bd oxidase is essential for in vitro inhibitor screening.

a. Expression in Mycolicibacterium smegmatis

  • The cydABDC operon from M. tuberculosis H37Rv is cloned into an appropriate expression vector (e.g., pYUB28b) with a C-terminal affinity tag (e.g., FLAG-tag) on the CydB subunit.

  • The resulting plasmid is transformed into a suitable expression host, such as Mycolicibacterium smegmatis mc²155 ΔcydAB (a strain lacking its native cytochrome bd oxidase).

  • Cultures are grown in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking to an OD600 of ~0.5.

  • Protein expression is induced with an appropriate inducer (e.g., 0.25 mM IPTG) and the culture is incubated for a further 4 hours.

  • Cells are harvested by centrifugation.

b. Purification of the Enzyme Complex

  • Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and lysed by sonication or high-pressure homogenization.

  • Cell debris is removed by centrifugation, and the supernatant containing the membrane fraction is collected.

  • Inverted membrane vesicles (IMVs) are prepared by ultracentrifugation.

  • The cyt-bd oxidase complex is solubilized from the IMVs using a mild detergent (e.g., n-dodecyl β-D-maltoside, DDM).

  • The solubilized protein is purified using affinity chromatography (e.g., anti-FLAG M2 affinity gel) followed by size-exclusion chromatography to ensure homogeneity.[8]

Oxygen Consumption Rate (OCR) Assay

The inhibitory effect of compounds on the activity of cytochrome bd oxidase is determined by measuring the rate of oxygen consumption.

a. Using Purified Enzyme in Inverted Membrane Vesicles (IMVs)

  • IMVs containing the overexpressed Mtb cyt-bd oxidase are prepared as described above.

  • The OCR is measured using a Seahorse XFe96 Extracellular Flux Analyzer or a similar instrument.

  • IMVs are resuspended in a suitable assay buffer (e.g., 50 mM Tris, 100 mM KCl, 5 mM MgCl2, pH 7.5).

  • To specifically measure the activity of cyt-bd oxidase, an inhibitor of the cytochrome bcc-aa3 complex (e.g., 1 µM TB47) is added.

  • Respiration is initiated by the addition of an electron donor, such as 100 mM NADH.

  • The compound of interest (e.g., ADA) is titrated at various concentrations, and the OCR is measured in real-time.

  • IC50 values are calculated from the dose-response curves.

b. Using Whole M. tuberculosis Cells

  • M. tuberculosis H37Rv is grown to mid-log phase in a suitable culture medium.

  • The bacteria are washed and resuspended in an assay medium (e.g., 7H9 broth without supplements).

  • The bacterial suspension is seeded into the wells of a Seahorse XF96 microplate.

  • The baseline OCR is measured.

  • The test compounds are injected into the wells at various concentrations.

  • The OCR is monitored over time to determine the effect of the inhibitors. To isolate the contribution of cyt-bd oxidase, experiments can be performed in the presence of a cytochrome bcc-aa3 inhibitor like Q203.

Visualizing the Inhibition of the Mtb Respiratory Chain

The following diagrams, generated using the DOT language, illustrate the Mtb respiratory chain and the points of inhibition for the benchmarked compounds, as well as a typical experimental workflow.

Mtb_Respiratory_Chain cluster_complexes Mtb Electron Transport Chain cluster_inhibitors Respiratory Chain Inhibitors NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone Succ_DH Succinate Dehydrogenase Succ_DH->Menaquinone Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd ATP_Synthase ATP Synthase (Complex V) Cyt_bcc_aa3->ATP_Synthase H+ pumping Cyt_bd->ATP_Synthase H+ translocation Clofazimine Clofazimine Clofazimine->NDH2 Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 ADA Aurachin D Analogue (ADA) ADA->Cyt_bd Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase

Caption: Mtb respiratory chain and inhibitor targets.

OCR_Workflow cluster_prep Sample Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Culture Grow Mtb Culture (Mid-log phase) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Assay Medium Harvest->Resuspend Seed Seed into Seahorse Plate Resuspend->Seed Equilibrate Equilibrate Plate Seed->Equilibrate Baseline Measure Baseline OCR Equilibrate->Baseline Inject Inject Inhibitors Baseline->Inject Monitor Monitor OCR Change Inject->Monitor Calculate Calculate % Inhibition Monitor->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Oxygen consumption rate (OCR) assay workflow.

Conclusion

The benchmarking data presented in this guide highlights the potential of the Aurachin D analogue as a specific and potent inhibitor of the Mtb cytochrome bd oxidase. Its distinct mechanism of action compared to other respiratory chain inhibitors like Q203, Bedaquiline, and Clofazimine underscores the value of a multi-pronged approach to targeting Mtb's energy metabolism. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development of novel anti-tubercular agents that exploit the vulnerabilities of the mycobacterial respiratory chain. The synergistic potential of combining a cyt-bd oxidase inhibitor with an inhibitor of the cyt-bcc-aa3 complex represents a particularly promising strategy for future therapeutic development.[9][10]

References

Safety Operating Guide

Navigating the Disposal of Mtb-cyt-bd oxidase-IN-4: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides essential safety and logistical information for the proper handling and disposal of Mtb-cyt-bd oxidase-IN-4, a research-grade chemical compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Safety and Disposal Protocol

The proper disposal of this compound, a potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase, is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a research-grade, nitrogen-containing heterocyclic compound, likely with quinolone-like properties, necessitates handling it as a hazardous chemical waste.

Waste Identification and Segregation
  • Hazardous Waste Determination: Due to its biological activity and chemical nature, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. At a minimum, segregate this waste from acids, bases, oxidizers, and aqueous waste.

Container Management and Labeling
  • Container Selection: Use a compatible, leak-proof container for waste collection. The original product container, if empty, can be a suitable option. Ensure the container has a tightly fitting cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. An accumulation start date should also be clearly visible.

Disposal Procedure
  • Collection: Collect all materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and disposable labware (e.g., pipette tips, tubes), in the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data on Mtb-cyt-bd Oxidase Inhibitors

The following table summarizes the inhibitory activities of several known Mtb-cyt-bd oxidase inhibitors to provide a comparative context for the potency of such compounds.

InhibitorTargetIC50 (μM)MIC (μM)Reference
Mtb-cyt-bd oxidase-IN-2M. tuberculosis cyt-bd oxidase0.67256 (M. tuberculosis)[1]
ND-011992M. tuberculosis cyt-bd oxidase--[2]
Aurachin DM. tuberculosis cyt-bd oxidase--[2]
CK-2-63M. tuberculosis cyt-bd oxidase--[3]

Experimental Protocols

In Vitro Inhibition Assay for Mtb-cyt-bd Oxidase

This protocol outlines a general procedure for determining the inhibitory activity of compounds like this compound against M. tuberculosis cytochrome bd oxidase.

1. Preparation of Inverted Membrane Vesicles (IMVs):

  • Culture Mycobacterium smegmatis or a suitable expression host overexpressing M. tuberculosis cytochrome bd oxidase.
  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
  • Resuspend cells in a lysis buffer containing protease inhibitors.
  • Lyse the cells using a French press or sonication.
  • Remove unbroken cells and debris by low-speed centrifugation.
  • Pellet the IMVs by ultracentrifugation.
  • Resuspend the IMV pellet in a storage buffer and determine the total protein concentration.

2. Oxygen Consumption Assay:

  • Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system.
  • Add assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
  • Add a known amount of IMVs to the chamber.
  • Initiate the reaction by adding a substrate, such as NADH or a menaquinol analog.
  • Record the baseline rate of oxygen consumption.
  • Add varying concentrations of the inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Record the rate of oxygen consumption in the presence of the inhibitor.
  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The cytochrome bd oxidase is a terminal oxidase in the electron transport chain of many bacteria, including Mycobacterium tuberculosis. It plays a crucial role in respiration, particularly under low-oxygen conditions, and contributes to the proton motive force. Inhibitors of this enzyme disrupt the respiratory chain, leading to a decrease in ATP synthesis and ultimately bacterial cell death.

Mtb_Respiratory_Chain cluster_membrane Cytoplasmic Membrane NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e- MQ_pool Menaquinone Pool (MQ/MQH2) NDH2->MQ_pool e- Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex MQ_pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase MQ_pool->Cyt_bd e- O2_H2O O2 -> 2H2O Cyt_bcc_aa3->O2_H2O e- Cyt_bcc_aa3->H_out H+ pumping Cyt_bd->O2_H2O e- ATP_synthase ATP Synthase ATP ADP + Pi -> ATP ATP_synthase->H_in H+ influx Inhibitor Mtb-cyt-bd oxidase-IN-4 Inhibitor->Cyt_bd Inhibition

Figure 1. Simplified schematic of the M. tuberculosis respiratory chain and the site of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Bacterial Culture (M. smegmatis expressing Mtb Cyt-bd) Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis IMV_prep Inverted Membrane Vesicle (IMV) Preparation Lysis->IMV_prep O2_setup Oxygen Consumption Assay Setup IMV_prep->O2_setup Baseline Record Baseline O2 Consumption O2_setup->Baseline Add_inhibitor Add Mtb-cyt-bd oxidase-IN-4 Baseline->Add_inhibitor Record_inhibition Record Inhibited O2 Consumption Add_inhibitor->Record_inhibition Calc_inhibition Calculate % Inhibition Record_inhibition->Calc_inhibition IC50 Determine IC50 Value Calc_inhibition->IC50

Figure 2. General experimental workflow for determining the in vitro inhibitory activity of this compound.

References

Personal protective equipment for handling Mtb-cyt-bd oxidase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Mtb-cyt-bd oxidase-IN-4, a novel inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase. Due to the compound's novelty, comprehensive toxicological data is not yet available. Therefore, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel. The following procedures are based on established best practices for handling potentially hazardous chemical compounds and working with agents related to Mycobacterium tuberculosis (Mtb).

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the essential PPE required for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses/GogglesMust be OSHA-approved and provide splash protection. Should be worn at all times in the laboratory where the compound is handled.
Hand Protection Disposable GlovesNitrile or latex gloves are recommended. Ensure correct sizing for a comfortable fit that covers the wrists. Gloves must be discarded as infectious waste after use and never be reused.[1]
Body Protection Laboratory GownA dedicated laboratory gown must be worn and changed at least weekly, or immediately if contaminated. Gowns should not be worn outside the laboratory and should be laundered by a professional service.[1]
Respiratory Protection RespiratorIn cases of potential aerosol generation, a properly fitted respirator is necessary. All users must be trained on the correct fitting and removal procedures to ensure its effectiveness.[1]

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risk. The following step-by-step plan outlines the key procedures.

1. Preparation and Planning:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedures involving this compound.

  • Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Reconstitution: When weighing the solid compound, use a balance within the fume hood. To reconstitute, add the solvent slowly to the vial to avoid splashing.

  • Aseptic Technique: When working with Mtb cultures, all procedures must be performed in a certified Biosafety Cabinet (BSC) using strict aseptic techniques to prevent contamination and exposure.[1]

3. Experimental Procedures:

  • Closed Systems: Whenever possible, use closed systems to minimize the generation of aerosols.

  • Avoid Contamination: After handling the compound or infectious materials, remove gloves aseptically and wash hands thoroughly before touching common surfaces or leaving the laboratory.[1]

4. Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and tubes, should be collected in a designated, clearly labeled biohazard waste container.

  • Liquid Waste: Liquid waste containing the compound should be collected in a labeled, sealed container. The final disposal method should comply with all federal, state, and local government regulations for chemical and biological waste.

  • Decontamination: All non-disposable equipment and work surfaces must be decontaminated with an appropriate disinfectant effective against Mycobacterium tuberculosis after each use.

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Risk_Assessment Conduct Risk Assessment Prepare_Workspace Prepare Fume Hood/BSC Risk_Assessment->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Reconstitute Reconstitute Compound Weigh_Compound->Reconstitute Perform_Experiment Perform Experiment in BSC Reconstitute->Perform_Experiment Collect_Solid_Waste Collect Solid Waste Perform_Experiment->Collect_Solid_Waste Collect_Liquid_Waste Collect Liquid Waste Perform_Experiment->Collect_Liquid_Waste Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Dispose Dispose Waste per Regulations Collect_Solid_Waste->Dispose Collect_Liquid_Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

While specific inhibitors of cytochrome bd oxidase are being investigated as potential therapeutics against tuberculosis, it is important to treat all new chemical entities with a high degree of caution.[2][3] The physical, chemical, and toxicological properties of this compound have not been fully investigated, and standard laboratory safety procedures should be rigorously followed.[4] By implementing these essential safety and logistical measures, researchers can minimize risks and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.